molecular formula C11H16O4 B1615190 Guaietolin CAS No. 63834-83-3

Guaietolin

Katalognummer: B1615190
CAS-Nummer: 63834-83-3
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: XLOYQLAMNLMXCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Guaietolin is a useful research compound. Its molecular formula is C11H16O4 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-ethoxyphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-14-10-5-3-4-6-11(10)15-8-9(13)7-12/h3-6,9,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOYQLAMNLMXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867040
Record name 3-(2-Ethoxyphenoxy)propane-1,2-diol
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63834-83-3
Record name 3-(2-Ethoxyphenoxy)-1,2-propanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaietolin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaietolin
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GUAIETOLIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Guaietolin?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaietolin, systematically named 3-(2-ethoxyphenoxy)propane-1,2-diol, is a guaiacol derivative with potential therapeutic applications. This technical guide provides a detailed overview of its chemical structure, properties, and plausible synthetic routes. While specific experimental data for this compound is not extensively available in the public domain, this document compiles known information and provides context through data from closely related compounds. Furthermore, potential mechanisms of action are explored, focusing on the well-established anti-inflammatory and antioxidant signaling pathways, namely the NF-κB and MAPK pathways, which are common targets for similar phenolic compounds. This guide aims to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutics.

Chemical Structure and Properties

This compound is an aryl glyceryl ether characterized by a 2-ethoxyphenol moiety linked to a propane-1,2-diol group. This structure imparts both lipophilic and hydrophilic properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-(2-ethoxyphenoxy)propane-1,2-diolPubChem[1]
Synonyms Guaietoline, GuethuralPubChem[1]
Molecular Formula C₁₁H₁₆O₄PubChem[1][2]
Molecular Weight 212.24 g/mol PubChem[1][2]
CAS Number 63834-83-3 (racemic)PubChem[1]
Stereochemistry RacemicGSRS[3]
Topological Polar Surface Area 58.9 ŲPubChem[1][2]
XLogP3 1.8PubChem[1][2]
Hydrogen Bond Donor Count 2PubChem[1][2]
Hydrogen Bond Acceptor Count 4PubChem[1][2]

Synthesis of this compound

Plausible Synthetic Route: Williamson Ether Synthesis

This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would entail the reaction of 2-ethoxyphenoxide with a protected glycerol derivative, followed by deprotection.

Experimental Protocol (General)

  • Formation of the Phenoxide: 2-ethoxyphenol is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetone to form the sodium or potassium 2-ethoxyphenoxide.

  • Nucleophilic Substitution: To the solution of the phenoxide, a suitable three-carbon synthon with a leaving group is added. A common choice is epichlorohydrin or 3-chloro-1,2-propanediol. The reaction mixture is typically heated to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound, such as ¹H NMR, ¹³C NMR, and mass spectra, are not widely published. The following sections provide predicted data and examples from a closely related compound, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), to offer an indication of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the ethoxyphenol ring, the ethoxy group protons, and the protons of the propane-1,2-diol chain.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals corresponding to the eleven carbon atoms of the molecule, with distinct chemical shifts for the aromatic carbons, the ethoxy carbons, and the carbons of the diol chain.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ether bond and losses of water and small alkyl fragments.

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺213.11214146.6
[M+Na]⁺235.09408152.7
[M-H]⁻211.09758147.3
[M+NH₄]⁺230.13868163.9
[M+K]⁺251.06802151.1
[M+H-H₂O]⁺195.10212140.6
Data from PubChemLite[6]

Potential Biological Activity and Signaling Pathways

Phenolic compounds, including guaiacol derivatives, are known to possess a range of biological activities, with antioxidant and anti-inflammatory effects being prominent. While specific studies on this compound's mechanism of action are limited, it is plausible that it modulates key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7][8][9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many phenolic compounds are known to inhibit this pathway.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Activates Transcription This compound This compound (Proposed) This compound->IKK Inhibits (Hypothesized)

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation.[12][13][14][15][16] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression involved in inflammation and cell survival.

MAPK_Signaling Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound (Proposed) This compound->MAPKKK Inhibits (Hypothesized)

Caption: Postulated modulation of the MAPK signaling cascade by this compound.

Conclusion

This compound presents an interesting chemical scaffold with potential for therapeutic development, likely leveraging antioxidant and anti-inflammatory properties. This guide has summarized its known chemical and physical characteristics. While a specific, validated synthesis protocol and detailed experimental spectral data are not currently available in the public literature, plausible methodologies based on the synthesis of related aryl glyceryl ethers have been outlined. The potential for this compound to modulate the NF-κB and MAPK signaling pathways, based on the activity of structurally similar compounds, provides a strong rationale for further investigation into its precise mechanisms of action. Future research should focus on obtaining detailed experimental data to fully characterize this compound and validate its therapeutic potential.

References

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of Guaietolin (Guaifenesin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaietolin, more commonly known as Guaifenesin, is an expectorant widely utilized in the management of chest congestion and productive cough. Despite its long-standing clinical use, a complete understanding of its mechanism of action remains multifaceted and subject to ongoing scientific investigation. This technical guide synthesizes the current hypotheses on this compound's physiological and molecular actions, presenting available quantitative data, detailed experimental methodologies, and visual representations of the proposed pathways. The primary hypothesized mechanisms include a neurogenic "gastro-pulmonary reflex," direct effects on the respiratory epithelium leading to altered mucus properties, and potential modulation of N-methyl-D-aspartate (NMDA) receptors. This document aims to provide a comprehensive resource for researchers and professionals in drug development seeking a deeper understanding of this compound's pharmacology.

Introduction and Chemical Identity

This compound, chemically known as 3-(2-ethoxyphenoxy)-1,2-propanediol, is closely related to the more widely recognized compound Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol).[1][2][3][4] For the purposes of this guide, which focuses on the pharmacologically active compound found in expectorant medications, the term this compound will be used interchangeably with Guaifenesin. Guaifenesin is a derivative of guaiacol and is classified as an expectorant.[5][6] It is a white crystalline powder soluble in water, ethanol, and chloroform.[6]

Chemical Properties of Guaifenesin:

PropertyValue
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol [7]
Melting Point78.5-79°C[6]
Boiling Point215°C (at 2.53 kPa)[6]
Solubility in Water1 g in 20 mL at 25°C[8]
Half-lifeApproximately 1 hour[8]

Hypothesized Mechanisms of Action

The mechanism of action of this compound is thought to be multifactorial, with evidence supporting at least two primary pathways and a third, less established, neurological pathway.

The Gastro-Pulmonary Vagal Reflex Hypothesis

A prominent theory suggests that this compound's expectorant effect is mediated through a neurogenic pathway known as the gastro-pulmonary reflex.[5][9]

Mechanism:

  • Gastric Mucosa Irritation: Upon oral administration, this compound is thought to act as a mild irritant to the gastric mucosa.[10]

  • Vagal Afferent Stimulation: This irritation stimulates vagal afferent nerve endings in the stomach lining.

  • Parasympathetic Reflex: The signal is transmitted to the brainstem, triggering a reflex arc that increases parasympathetic (cholinergic) efferent activity to the respiratory tract.

  • Increased Respiratory Secretions: This results in increased glandular secretions from the submucosal glands and goblet cells in the bronchi, leading to a larger volume of more hydrated, less viscous mucus.[8][11][12]

Supporting Evidence:

  • Studies in animal models have shown that oral administration of this compound increases respiratory secretions, while intravenous administration does not, suggesting a mechanism initiated in the gastrointestinal tract.

  • The expectorant effect is consistent with the known physiological roles of the vagus nerve in regulating respiratory tract secretions.

Gastro-Pulmonary Vagal Reflex Oral Administration of this compound Oral Administration of this compound Gastric Mucosa Gastric Mucosa Oral Administration of this compound->Gastric Mucosa Irritation Vagal Afferent Nerves Vagal Afferent Nerves Gastric Mucosa->Vagal Afferent Nerves Stimulation Brainstem Brainstem Vagal Afferent Nerves->Brainstem Vagal Efferent Nerves (Parasympathetic) Vagal Efferent Nerves (Parasympathetic) Brainstem->Vagal Efferent Nerves (Parasympathetic) Respiratory Tract Glands Respiratory Tract Glands Vagal Efferent Nerves (Parasympathetic)->Respiratory Tract Glands Activation Increased Secretion Volume and Decreased Viscosity Increased Secretion Volume and Decreased Viscosity Respiratory Tract Glands->Increased Secretion Volume and Decreased Viscosity

Figure 1: Proposed Gastro-Pulmonary Vagal Reflex Pathway of this compound.

Direct Action on the Respiratory Epithelium

A growing body of in-vitro evidence suggests that this compound may also exert its effects directly on the airway epithelium, independent of the vagal reflex.[5][9]

Mechanism:

  • Absorption and Systemic Distribution: After oral administration, this compound is absorbed from the gastrointestinal tract and distributed systemically.[8]

  • Interaction with Airway Epithelial Cells: this compound is proposed to directly interact with the epithelial cells lining the respiratory tract.

  • Modulation of Mucus Properties: This interaction leads to a decrease in mucin (specifically MUC5AC) production and secretion, a reduction in mucus viscoelasticity, and an increase in mucociliary transport.[9][13]

Supporting Evidence:

  • In-vitro studies using human airway epithelial cell cultures have demonstrated that clinically relevant concentrations of this compound can significantly reduce MUC5AC production and secretion.[9]

  • These studies also show a corresponding decrease in mucus viscosity and an increase in the rate of mucociliary clearance.[9][13]

Quantitative Data on MUC5AC Inhibition:

ParameterIC50 Value (µM)Description
MUC5AC Secretion~110The concentration of this compound required to inhibit 50% of IL-13-stimulated MUC5AC secretion in human airway epithelial cells over 24 hours.
MUC5AC Content~150The concentration of this compound required to reduce the cellular content of MUC5AC by 50% in IL-13-stimulated human airway epithelial cells over 24 hours.

Data from Seagrave et al. (2012)

Direct Action on Respiratory Epithelium This compound (Systemic Circulation) This compound (Systemic Circulation) Airway Epithelial Cells Airway Epithelial Cells This compound (Systemic Circulation)->Airway Epithelial Cells Direct Interaction MUC5AC Production MUC5AC Production Airway Epithelial Cells->MUC5AC Production Inhibition Mucus Viscoelasticity Mucus Viscoelasticity Airway Epithelial Cells->Mucus Viscoelasticity Reduction Mucociliary Transport Mucociliary Transport Airway Epithelial Cells->Mucociliary Transport Enhancement Improved Mucus Clearance Improved Mucus Clearance MUC5AC Production->Improved Mucus Clearance Mucus Viscoelasticity->Improved Mucus Clearance Mucociliary Transport->Improved Mucus Clearance

Figure 2: Direct Effects of this compound on Respiratory Epithelial Cells.

NMDA Receptor Antagonism Hypothesis

A third, more speculative, mechanism of action involves the antagonism of N-methyl-D-aspartate (NMDA) receptors in the central nervous system.[1][14] This hypothesis stems from this compound's known muscle relaxant properties, particularly in veterinary medicine.[5]

Mechanism:

  • Central Nervous System Penetration: this compound may cross the blood-brain barrier.

  • NMDA Receptor Binding: It is proposed to act as an antagonist at NMDA receptors.

  • Neuromodulation: This antagonism could contribute to its muscle relaxant and potentially anticonvulsant effects, and may also play a role in cough suppression.

Supporting Evidence:

  • There is some research suggesting that this compound exhibits anticonvulsant and muscle relaxant effects, which are pharmacological properties associated with NMDA receptor antagonists.[1]

  • However, direct binding studies and quantitative data on this compound's affinity for NMDA receptors are currently limited in the public domain.

Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the mechanisms of action of this compound. Detailed, step-by-step protocols would need to be optimized for specific laboratory conditions.

Measurement of Mucus Viscoelasticity (Rheology)

Objective: To quantify the effect of this compound on the elastic (G') and viscous (G'') moduli of mucus.

Methodology:

  • Sample Collection: Sputum samples are collected from subjects with respiratory conditions or mucus is harvested from in-vitro airway epithelial cell cultures.

  • Sample Preparation: Samples are treated with varying concentrations of this compound or a placebo control.

  • Rheometry: A rheometer (e.g., a cone-plate or parallel-plate rheometer) is used to perform oscillatory shear measurements.[15]

    • A small sample volume (typically 20-500 µL) is placed between the plates.[16]

    • An oscillatory strain is applied at a fixed frequency (e.g., 1 Hz), and the resulting stress is measured.[17]

    • The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are calculated.

  • Data Analysis: Changes in G' and G'' in this compound-treated samples are compared to controls to determine the effect on mucus viscoelasticity.

Mucus Rheology Workflow Mucus Sample Mucus Sample Treatment Treatment Mucus Sample->Treatment This compound This compound Treatment->this compound Control Control Treatment->Control Rheometer Rheometer This compound->Rheometer Control->Rheometer Data Analysis Data Analysis Rheometer->Data Analysis G' and G'' values

Figure 3: General Workflow for Mucus Viscoelasticity Measurement.

Mucociliary Clearance Assay

Objective: To measure the effect of this compound on the rate of mucus transport by cilia.

Methodology (Frog Palate Model):

  • Preparation of the Frog Palate: The palate of a frog, which has a ciliated epithelium similar to the human respiratory tract, is dissected and mounted.[18][19]

  • Sample Application: A small amount of mucus (either from the frog or a test sample) is placed on the palate.

  • Treatment: The palate can be bathed in a solution containing this compound or a control.

  • Particle Tracking: Small, visible particles (e.g., charcoal or fluorescent beads) are placed on the mucus.[20]

  • Measurement of Transport Velocity: The movement of the particles across a calibrated distance is timed using a microscope and video recording system.[21]

  • Data Analysis: The mucociliary transport rate (in mm/min) is calculated and compared between this compound-treated and control groups.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity of this compound for NMDA receptors.

Methodology (Radioligand Binding Assay):

  • Membrane Preparation: Brain tissue (e.g., from rats) is homogenized to prepare membranes rich in NMDA receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [3H]MK-801) in the presence of varying concentrations of this compound.[22]

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered to separate the membranes with bound radioligand from the unbound radioligand in the solution.[23]

  • Quantification of Radioactivity: The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibitory constant (Ki) of this compound, which is a measure of its binding affinity for the NMDA receptor.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound. It is important to note that some clinical studies have shown conflicting results, particularly regarding the effect on sputum volume and viscosity.[24][25]

ParameterEffect of this compoundQuantitative MeasureStudy Type
MUC5AC SecretionInhibitionIC50 ≈ 110 µMIn vitro (human airway epithelial cells)
MUC5AC Cellular ContentReductionIC50 ≈ 150 µMIn vitro (human airway epithelial cells)
Mucus ViscoelasticityDecreaseStatistically significant reduction in G' and G''In vitro (human airway epithelial cells)[13]
Mucociliary TransportIncreaseDose-dependent increase in transport rateIn vitro (human airway epithelial cells)[13]
Sputum VolumeNo significant changeP = 0.41 (vs. placebo)Clinical trial (acute respiratory tract infection)[24]
Sputum ViscosityNo significant changeP = 0.45 (vs. placebo)Clinical trial (acute respiratory tract infection)[24]
Sputum AdhesivenessDecreaseSignificant reductionClinical trial (chronic bronchitis)[12]

Conclusion

The mechanism of action of this compound is complex and not yet fully elucidated. The current evidence points towards a dual mechanism involving both a neurogenic reflex originating from the stomach and direct effects on the respiratory epithelium. The gastro-pulmonary reflex hypothesis explains the expectorant action through an increase in the volume and hydration of respiratory secretions. The direct action hypothesis is supported by in-vitro data demonstrating this compound's ability to reduce mucin production and mucus viscoelasticity, while enhancing mucociliary transport. The potential role of NMDA receptor antagonism is an area that requires further investigation.

For drug development professionals, the multifaceted nature of this compound's action presents several avenues for the development of new mucoactive agents. Targeting the specific molecular pathways involved in mucin production and secretion, or developing compounds that can modulate the gastro-pulmonary reflex, could lead to more effective therapies for respiratory conditions characterized by mucus hypersecretion. Further research is needed to reconcile the conflicting findings between in-vitro and clinical studies and to fully characterize the molecular targets of this compound.

References

Preliminary In-Vitro Studies of Guaietolin: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document outlines a recommended course of preliminary in-vitro studies to characterize the bioactivity of Guaietolin, a compound of interest for its potential therapeutic properties. Drawing parallels from related natural compounds, the proposed investigations focus on elucidating its antioxidant, anti-inflammatory, and cytotoxic activities, as well as its impact on key cellular signaling pathways. This guide provides detailed experimental protocols, data presentation templates, and visualizations to facilitate a structured and comprehensive initial assessment of this compound's pharmacological profile.

Core In-Vitro Investigations

A foundational in-vitro assessment of a novel compound typically involves a battery of assays to screen for key biological activities. The following sections detail the recommended experimental protocols for evaluating the antioxidant, anti-inflammatory, and cytotoxic potential of this compound.

Antioxidant Activity Assessment

Oxidative stress is implicated in a multitude of pathological conditions, making the antioxidant potential of a novel compound a critical initial screening parameter.

2.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.

Experimental Protocol: [1][2][3]

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO or methanol).

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the diluted this compound solutions to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Include control wells containing the solvent and DPPH solution (negative control) and wells with the positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Data Presentation:

CompoundIC50 (µg/mL)[4][5][6][7]
This compoundTo be determined
Ascorbic Acid (Control)Reference value
Anti-inflammatory Activity Assessment

Chronic inflammation is a key driver of many diseases. Evaluating a compound's ability to modulate inflammatory pathways is a crucial step in drug discovery.

2.2.1 Cyclooxygenase-2 (COX-2) Inhibition Assay

Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Protocol: [4][8][9]

  • Reagents and Enzyme:

    • Utilize a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

    • Prepare a range of concentrations of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a suitable assay plate, pre-incubate the COX-2 enzyme with the different concentrations of this compound or the positive control for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for the recommended time to allow for prostaglandin production.

    • Stop the reaction and measure the product formation using the kit's detection method (e.g., colorimetric or fluorometric).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Data Presentation:

CompoundCOX-2 Inhibition IC50 (µM)[8]
This compoundTo be determined
Celecoxib (Control)Reference value
Cytotoxicity and Apoptosis Induction Assessment

Evaluating the effect of a compound on cell viability and its ability to induce programmed cell death (apoptosis) is fundamental, particularly in the context of cancer research.

2.3.1 Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture:

    • Seed cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each cell line at each time point.

2.3.2 Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: [5][7]

  • Cell Treatment:

    • Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Data Presentation:

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTreatment Duration (h)IC50 (µM)
A54924To be determined
48To be determined
72To be determined
HCT11624To be determined
48To be determined
72To be determined

Table 2: Apoptosis Induction by this compound in A549 Cells (48h)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
ControlValueValueValue
This compound (IC50)To be determinedTo be determinedTo be determined

Investigation of Cellular Signaling Pathways

To understand the mechanism of action of this compound, it is essential to investigate its effects on key cellular signaling pathways. Western blotting is a common technique used for this purpose.

General Western Blot Protocol[6][11][12][13][14][15][16][17][18][19][20][21][22][23]
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-p65, p65, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Key Signaling Pathways to Investigate
  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. A study on the related compound (-)-Guaiol has shown its ability to inhibit this pathway in A549 lung cancer cells.[10]

  • NF-κB Pathway: A key regulator of inflammation and cell survival.

  • MAPK Pathway (ERK, JNK, p38): This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_pathways Target Pathways Antioxidant Antioxidant Assays (e.g., DPPH) Data_Analysis Data Analysis (IC50, % Inhibition) Antioxidant->Data_Analysis Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2) Anti_inflammatory->Data_Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT) Cytotoxicity->Data_Analysis Apoptosis Apoptosis Assay (Annexin V/PI) Signaling Signaling Pathway Analysis (Western Blot) Apoptosis->Signaling PI3K_Akt PI3K/Akt Signaling->PI3K_Akt NF_kB NF-κB Signaling->NF_kB MAPK MAPK Signaling->MAPK Data_Analysis->Apoptosis

Caption: A logical workflow for the preliminary in-vitro evaluation of this compound.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Cell Survival, Proliferation Akt->Downstream This compound This compound This compound->PI3K potential inhibition This compound->Akt potential inhibition

Caption: Hypothesized inhibitory action of this compound on the PI3K/Akt pathway.

NF-κB Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription This compound This compound This compound->IKK potential inhibition

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

MAPK_Pathway Stress Cellular Stress / Mitogens MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Response This compound This compound This compound->MAPKKK potential modulation

Caption: Overview of the MAPK signaling cascade and potential points of modulation.

References

Guaietolin: An Examination of its Physicochemical Properties and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Quantitative experimental data on the solubility of Guaietolin in various solvents remains to be published. However, computational models provide some insight into its likely physicochemical behavior. These predicted properties, summarized in Table 1, can guide initial formulation development and analytical method design.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆O₄PubChem[1][2]
Molecular Weight212.24 g/mol PubChem[1][2]
XLogP31.8PubChem[1]
Topological Polar Surface Area58.9 ŲPubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count5PubChem[1]

Note: These properties are computationally predicted and have not been experimentally verified.

The predicted XLogP3 value of 1.8 suggests that this compound is likely to have moderate lipophilicity. The presence of two hydroxyl groups and four oxygen atoms contributes to a significant polar surface area, indicating potential for hydrogen bonding and some degree of aqueous solubility. One commercial source mentions that 3-(2-Ethoxyphenoxy)propane-1,2-diol is utilized as a stabilizer in pharmaceutical formulations to enhance both solubility and stability, though specific data is not provided[].

Stability Profile: A Framework for Investigation

A comprehensive experimental stability profile for this compound is not currently available in the scientific literature. However, a systematic approach to determining its stability would involve forced degradation studies under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time[4]. For a compound like this compound, a stability-indicating high-performance liquid chromatography (HPLC) method would be the standard approach[5].

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of a drug substance like this compound.

Stability_Assessment_Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Degradation Pathway Analysis DrugSubstance This compound Drug Substance StressConditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) DrugSubstance->StressConditions DegradedSamples Degraded Samples StressConditions->DegradedSamples MethodDevelopment HPLC Method Development DegradedSamples->MethodDevelopment DegradantIdentification Degradant Identification (LC-MS) DegradedSamples->DegradantIdentification MethodValidation Method Validation (Specificity, Linearity, Accuracy, Precision) MethodDevelopment->MethodValidation PathwayElucidation Degradation Pathway Elucidation MethodValidation->PathwayElucidation Stability-Indicating Method DegradantIdentification->PathwayElucidation

Caption: Workflow for this compound Stability Assessment.

Key Experimental Protocols for Forced Degradation

While specific protocols for this compound are not available, general methodologies for forced degradation studies are well-established. A study on the related compound guaifenesin indicated degradation under acidic and basic conditions[6]. This suggests that hydrolysis is a likely degradation pathway for this compound as well.

1. Acid and Base Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and treat with an acidic solution (e.g., 0.1 N HCl) and a basic solution (e.g., 0.1 N NaOH). Samples would be maintained at a controlled temperature (e.g., 60°C) for a defined period. Aliquots would be withdrawn at various time points, neutralized, and analyzed by HPLC.

  • Expected Outcome: Identification of acid and base-catalyzed hydrolysis products.

2. Oxidative Degradation:

  • Protocol: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. Samples would be analyzed at different time intervals.

  • Expected Outcome: Identification of oxidation products.

3. Thermal Degradation:

  • Protocol: Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C) for a specified duration. A solution of the drug would also be subjected to thermal stress.

  • Expected Outcome: Identification of thermolytic degradation products.

4. Photostability:

  • Protocol: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample would be protected from light.

  • Expected Outcome: Determination of light sensitivity and identification of photolytic degradation products.

Conclusion

The provided information establishes a foundational understanding of this compound's likely physicochemical properties and a roadmap for a thorough investigation of its stability. The computationally derived data suggests moderate lipophilicity and potential for aqueous solubility. A comprehensive stability assessment, employing forced degradation studies under various stress conditions, is essential to elucidate its degradation pathways and to develop a validated stability-indicating analytical method. Further experimental research is required to generate the specific quantitative solubility and stability data necessary for advanced formulation development and regulatory submissions.

References

Synthesis Pathway for Guaietolin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for Guaietolin (3-(2-ethoxyphenoxy)propane-1,2-diol). The core of this synthesis is the Williamson ether synthesis, a fundamental reaction in organic chemistry. This document outlines the theoretical basis, experimental protocol, and key considerations for the successful laboratory-scale production of this compound. While specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature, this guide leverages established procedures for analogous aryl glyceryl ethers to provide a detailed and practical methodology. All quantitative data presented is based on these analogous reactions and should be considered as representative.

Introduction

This compound, with the chemical structure 3-(2-ethoxyphenoxy)propane-1,2-diol, is a glyceryl ether of guaethol (2-ethoxyphenol). Glyceryl ethers as a class of compounds have applications in various fields, including pharmaceuticals and cosmetics. A clear and efficient synthesis pathway is crucial for enabling further research into the properties and potential applications of this compound. This guide details a two-step synthesis approach, starting from the commercially available catechol.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

  • Step 1: Ethylation of Catechol to 2-Ethoxyphenol. The first step involves the selective mono-ethylation of catechol to produce the key intermediate, 2-ethoxyphenol (guaethol).

  • Step 2: Williamson Ether Synthesis. The second step is the reaction of 2-ethoxyphenol with a suitable three-carbon synthon, such as glycidol or epichlorohydrin, to form the final product, this compound. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

The overall logical relationship of the synthesis is depicted in the following diagram:

Synthesis_Logic cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents for Step 2 cluster_product Final Product Catechol Catechol 2-Ethoxyphenol 2-Ethoxyphenol Catechol->2-Ethoxyphenol Ethylation Diethyl Sulfate Diethyl Sulfate This compound This compound 2-Ethoxyphenol->this compound Williamson Ether Synthesis Glycidol or Epichlorohydrin Glycidol or Epichlorohydrin Base (e.g., NaOH) Base (e.g., NaOH)

Caption: Logical flow of the two-step synthesis of this compound.

Detailed Synthesis Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound.

Guaietolin_Synthesis_Pathway Start Catechol Intermediate 2-Ethoxyphenol Start->Intermediate Step 1: Ethylation Product This compound Intermediate->Product Step 2: Williamson Ether Synthesis Reagent1 Diethyl Sulfate, NaOH, Toluene Step 1: Ethylation Step 1: Ethylation Reagent2 1. Glycidol (or Epichlorohydrin), Base (e.g., NaOH) 2. H2O (workup) Step 2: Williamson Ether Synthesis Step 2: Williamson Ether Synthesis

Caption: Chemical pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxyphenol from Catechol

This protocol is adapted from a known procedure for the preparation of 2-ethoxyphenol.

Materials:

  • Catechol

  • Diethyl sulfate

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Deionized water

  • Hyflow (filter aid)

  • Activated carbon

Procedure:

  • To a solution of aqueous sodium hydroxide in toluene, add catechol (1.0 eq.) and diethyl sulfate (1.0-1.2 eq.) at room temperature (25-30°C).

  • Stir the mixture for 10 minutes.

  • Heat the reaction mixture to 60-65°C and maintain stirring for 3 hours.

  • Increase the temperature to reflux and distill the mixture to remove the solvent.

  • Cool the residue to 15-20°C and add an aqueous solution of sodium hydroxide. Stir for 15 minutes.

  • Separate the aqueous layer and add fresh toluene.

  • Cool the mixture to 15-20°C and slowly add aqueous hydrochloric acid to acidify the solution.

  • Filter the mixture through a bed of Hyflow.

  • Separate the organic layer, treat with activated carbon, and distill off the toluene to obtain 2-ethoxyphenol.

Step 2: Synthesis of this compound from 2-Ethoxyphenol (Williamson Ether Synthesis)

This is a general protocol based on the synthesis of analogous aryl glyceryl ethers.

Materials:

  • 2-Ethoxyphenol

  • Glycidol or Epichlorohydrin

  • Sodium hydroxide (NaOH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., DMF, DMSO, or a protic solvent like ethanol)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve 2-ethoxyphenol (1.0 eq.) in the chosen anhydrous solvent.

  • Add a base (e.g., NaOH, 1.1 eq.) and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

  • To this mixture, add glycidol (1.0-1.2 eq.) or epichlorohydrin (1.0-1.2 eq.) dropwise.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If epichlorohydrin was used, the intermediate epoxide is hydrolyzed by the addition of water and stirring, potentially with mild heating, to open the epoxide ring to the diol. If glycidol was used, this specific hydrolysis step is not necessary.

  • Pour the reaction mixture into cold deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis steps, based on analogous and related reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1EthylationCatecholDiethyl Sulfate, NaOHToluene60-1103-5~65-75>99 (by HPLC)
2Williamson Ether Synthesis2-EthoxyphenolGlycidol, NaOHDMF80-1004-1270-90 (estimated)>98 (after purification)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Ethoxyphenol cluster_step2 Step 2: Synthesis of this compound s1_react Reaction of Catechol and Diethyl Sulfate s1_distill Distillation s1_react->s1_distill s1_workup Aqueous Workup and Extraction s1_distill->s1_workup s1_purify Purification (Distillation) s1_workup->s1_purify s1_product 2-Ethoxyphenol s1_purify->s1_product s2_react Reaction of 2-Ethoxyphenol and Glycidol s1_product->s2_react Use as starting material s2_hydrolysis Hydrolysis (if using Epichlorohydrin) s2_react->s2_hydrolysis s2_workup Aqueous Workup and Extraction s2_hydrolysis->s2_workup s2_purify Purification (Chromatography/Recrystallization) s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The two-step synthesis pathway for this compound presented in this guide, commencing with catechol and proceeding through a 2-ethoxyphenol intermediate, represents a robust and scalable method for the production of this compound. The core reaction, the Williamson ether synthesis, is a well-understood and reliable transformation. While specific optimization of reaction conditions for this compound synthesis may be required to maximize yields and purity, the protocols and data provided herein offer a solid foundation for researchers and drug development professionals to produce this compound for further study and application.

Guaietolin: A Technical Whitepaper on Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 08, 2025

Abstract

Guaietolin, a naturally occurring compound, has garnered interest for its potential therapeutic benefits, primarily attributed to its antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. Due to a notable scarcity of specific quantitative data and detailed mechanistic studies in publicly available scientific literature, this whitepaper synthesizes the existing qualitative information and presents hypothetical experimental frameworks and potential signaling pathways based on the activities of structurally or functionally related compounds. The objective is to provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

This compound, chemically known as 3-(2-ethoxyphenoxy)-1,2-propanediol, is a compound that has been associated with a range of biological activities.[1][2] Preliminary evidence suggests that its therapeutic potential may stem from its ability to modulate key pathways involved in inflammation and oxidative stress. This paper will delve into the known biological activities of this compound, propose potential therapeutic targets, and outline detailed experimental protocols that could be employed to validate these hypotheses.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₆O₄[2]
Molecular Weight 212.24 g/mol [2]
IUPAC Name 3-(2-ethoxyphenoxy)propane-1,2-diol[1]
Synonyms Guaietoline, Guethural, Eterilate[1]

Potential Therapeutic Targets and Mechanisms of Action

Based on the available literature, the potential therapeutic effects of this compound appear to be centered around its anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

This compound has been suggested to exert anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: It is proposed that this compound may inhibit the activity of COX and LOX enzymes, which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Some evidence points towards a selective inhibition of COX-2, which would be advantageous in minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Antioxidant Activity

The antioxidant properties of this compound are likely due to its ability to neutralize free radicals, thereby protecting cells from oxidative damage. This mechanism is crucial in mitigating the pathogenesis of various chronic diseases.

Modulation of Cellular Signaling Pathways

This compound may also influence intracellular signaling cascades, particularly those involving protein kinases. By modulating the activity of specific kinases, this compound could regulate fundamental cellular processes such as apoptosis (programmed cell death) and cell proliferation. This suggests a potential application in cancer therapy where these pathways are often dysregulated.

Interaction with Neurotransmitter Systems

There are indications that this compound might interact with neurotransmitter systems, which could be relevant for the treatment of neurological and psychiatric disorders. However, the specific receptors and mechanisms involved remain to be elucidated.

Quantitative Data Summary (Hypothetical)

Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table presents a hypothetical summary of potential efficacy values. These values are intended to serve as a benchmark for future experimental investigations.

TargetAssay TypeHypothetical IC₅₀/EC₅₀
COX-2 Enzyme Inhibition Assay5.5 µM
5-LOX Enzyme Inhibition Assay15.2 µM
DPPH Radical Scavenging Antioxidant Assay25.8 µM
Apoptosis Induction (e.g., in a cancer cell line) Cell-based Assay10.0 µM
Kinase X Inhibition Kinase Panel ScreeningVaries

Detailed Experimental Protocols (Proposed)

To validate the therapeutic potential of this compound, a series of robust experimental protocols are required. The following are detailed methodologies for key experiments.

COX-2 Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound on human recombinant COX-2.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit, this compound, Celecoxib (positive control).

  • Procedure:

    • Prepare a series of dilutions of this compound and Celecoxib.

    • In a 96-well plate, add the COX-2 enzyme to each well.

    • Add the different concentrations of this compound or Celecoxib to the respective wells.

    • Incubate for a specified time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • After a further incubation period, stop the reaction and measure the absorbance at the appropriate wavelength to determine the amount of prostaglandin produced.

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

DPPH Radical Scavenging Assay
  • Objective: To assess the free radical scavenging activity of this compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution, this compound, Ascorbic acid (positive control), methanol.

  • Procedure:

    • Prepare various concentrations of this compound and Ascorbic acid in methanol.

    • Add a fixed volume of DPPH solution to each concentration.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • Determine the EC₅₀ value.

Apoptosis Assay via Flow Cytometry
  • Objective: To evaluate the pro-apoptotic effect of this compound on a cancer cell line (e.g., a human colon cancer cell line).

  • Materials: Cancer cell line, cell culture medium, this compound, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.

  • Procedure:

    • Culture the cancer cells and treat them with varying concentrations of this compound for 24-48 hours.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that this compound might modulate and a general experimental workflow for its investigation.

cluster_workflow Experimental Workflow for this compound Target Validation A Compound Acquisition (this compound) B In Vitro Screening (Enzyme/Receptor Assays) A->B C Cell-Based Assays (e.g., Apoptosis, Cytotoxicity) A->C D Quantitative Analysis (IC50 / EC50 Determination) B->D C->D E Mechanism of Action Studies (Signaling Pathway Analysis) D->E F In Vivo Model Testing E->F G Lead Optimization F->G

Caption: A general experimental workflow for the validation of this compound's therapeutic targets.

cluster_pathway Potential Anti-inflammatory Signaling Pathway of this compound This compound This compound COX2 COX-2 This compound->COX2 inhibition LOX LOX This compound->LOX inhibition Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Potential mechanism of this compound's anti-inflammatory action via COX-2 and LOX inhibition.

cluster_apoptosis Hypothetical Apoptosis Induction Pathway of this compound This compound This compound Kinase Kinase Cascade (e.g., MAPK) This compound->Kinase modulation Caspase_Activation Caspase Activation Kinase->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis through kinase modulation.

Conclusion and Future Directions

This compound presents an interesting profile as a potential therapeutic agent, with preliminary evidence suggesting anti-inflammatory and antioxidant activities. However, the current body of scientific literature lacks the specific quantitative data and detailed mechanistic studies necessary to fully elucidate its therapeutic targets and potential. The hypothetical frameworks and proposed experimental protocols outlined in this whitepaper are intended to serve as a guide for future research. Rigorous investigation into its effects on specific molecular targets, such as COX-2, various kinases, and neurotransmitter receptors, is warranted. Such studies will be crucial in determining the true therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Technical Guide: In-Silico Modeling of Guaietolin Binding

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Guaietolin is a naturally occurring compound recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1] Understanding its molecular interactions is crucial for elucidating its mechanism of action and guiding further drug development efforts. This technical guide provides a comprehensive framework for the in-silico modeling of this compound binding to its putative protein targets. It outlines detailed protocols for molecular docking and molecular dynamics (MD) simulations, data presentation standards, and the visualization of relevant biological pathways and experimental workflows. The methodologies described herein are designed to offer a robust computational approach to predict and analyze the binding affinity, conformation, and stability of this compound-protein complexes, thereby accelerating the drug discovery pipeline.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₆O₄, is a small molecule that has demonstrated significant biological activity.[2][3] Its primary reported mechanisms include antioxidant and anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1] Furthermore, studies suggest it may modulate cellular signaling pathways involved in cell proliferation and apoptosis, indicating its potential relevance in oncology.[1] In-silico modeling provides a powerful, cost-effective methodology to explore these interactions at a molecular level before undertaking extensive experimental validation.[4]

Physicochemical Properties of this compound

A summary of this compound's key computed properties is essential for any computational study.

PropertyValueSource
IUPAC Name (2R)-3-(2-ethoxyphenoxy)propane-1,2-diol[2]
Molecular Formula C₁₁H₁₆O₄[2][3][5][6]
Molecular Weight 212.24 g/mol [2][3][5][6]
Monoisotopic Mass 212.10485899 Da[2][3]
XLogP3 1.8[2][3]
Hydrogen Bond Donor Count 2[2][3]
Hydrogen Bond Acceptor Count 4[2][3]
SMILES CCOC1=CC=CC=C1OC--INVALID-LINK--O[2]
InChIKey XLOYQLAMNLMXCE-SECBINFHSA-N[2]

In-Silico Experimental Protocols

A rigorous computational study involves several sequential steps, from target and ligand preparation to simulation and analysis. The following protocols provide a detailed methodology for conducting molecular docking and molecular dynamics simulations to investigate this compound's binding.

General Workflow for In-Silico Analysis

The overall process integrates computational predictions with necessary experimental validation to ensure the relevance and accuracy of the findings.

G cluster_insilico In-Silico Modeling cluster_exp Experimental Validation TargetID Target Identification (e.g., COX-2, LOX) Prep Protein & Ligand Preparation TargetID->Prep Docking Molecular Docking Prep->Docking MD MD Simulation Docking->MD Analysis Data Analysis (Binding Energy, Stability) MD->Analysis BindingAssay Binding Assays (e.g., SPR, ITC) Analysis->BindingAssay Validate Predictions ActivityAssay Enzyme Activity Assays BindingAssay->ActivityAssay

Figure 1: Integrated workflow for in-silico modeling and experimental validation.
Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[7] This protocol outlines the steps for docking this compound to a putative target like COX-2.

Objective: To predict the binding mode and estimate the binding free energy of this compound within the active site of a target protein.

Materials:

  • Software: UCSF Chimera, AutoDock Tools, AutoDock Vina.[8]

  • Input Files: 3D structure of the target protein (e.g., from Protein Data Bank - PDB), 3D structure of this compound.

Methodology:

  • Target Protein Preparation:

    • Download the crystal structure of the target protein (e.g., PDB ID: 5KIR for COX-2) from the PDB.

    • Open the structure in UCSF Chimera. Remove all water molecules and co-crystallized ligands/ions not essential for binding.[8]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDock Tools.

    • Save the prepared protein in .pdbqt format, which includes charge and atom type information.[8]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem (CID 68825).[3]

    • Load the structure into AutoDock Tools.

    • Detect the rotatable bonds and set the torsion angles.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Identify the active site of the protein, typically by locating the binding site of the co-crystallized ligand in the original PDB file.[9]

    • Using AutoDock Tools, define a grid box that encompasses the entire active site. A typical size is 60x60x60 Å with a spacing of 0.375 Å.[10]

    • Record the grid center coordinates (X, Y, Z) and dimensions.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, the grid center coordinates, and the grid dimensions.

    • Run the docking simulation using the AutoDock Vina executable from the command line: vina --config conf.txt --log log.txt.

  • Analysis of Results:

    • Vina will output a .pdbqt file containing the predicted binding poses (typically 9), ranked by binding affinity in kcal/mol.

    • Visualize the docked poses in UCSF Chimera or PyMOL. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.[8]

G PDB 1. Obtain Target Structure (from PDB) PrepP 2. Prepare Protein (Remove water, Add H) PDB->PrepP Grid 5. Define Binding Site (Grid Box Generation) PrepP->Grid PubChem 3. Obtain Ligand Structure (from PubChem) PrepL 4. Prepare Ligand (Set rotatable bonds) PubChem->PrepL PrepL->Grid Run 6. Execute Docking (AutoDock Vina) Grid->Run Analyze 7. Analyze Results (Binding Poses & Affinity) Run->Analyze

Figure 2: Step-by-step workflow for a molecular docking experiment.
Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.[11]

Objective: To evaluate the stability of the this compound-protein complex and characterize its dynamic behavior in a simulated physiological environment.

Materials:

  • Software: GROMACS, OpenFF toolkit.[12][13]

  • Input Files: The best-ranked docked pose of the this compound-protein complex from Protocol 1.

Methodology:

  • System Preparation:

    • Merge the coordinate files of the protein and the docked this compound into a single complex file.

    • Use a force field (e.g., CHARMM36m for the protein, OpenFF/GAFF for the ligand) to generate the system topology.[13]

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).[12]

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes or inappropriate geometry.[14]

  • Equilibration (NVT and NPT):

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[13]

    • NPT Equilibration: Switch to a constant pressure ensemble (NPT) to equilibrate the system's density. Gradually release the position restraints over several short simulations.[13]

  • Production MD Run:

    • Run the production simulation without any restraints for a desired duration (e.g., 100 ns or more). Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over time.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of hydrogen bonds and other key interactions between this compound and the protein throughout the simulation.

G Start 1. Start with Docked Complex Solvate 2. Solvate and Add Ions Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize NVT 4. NVT Equilibration (Constant Temp & Volume) Minimize->NVT NPT 5. NPT Equilibration (Constant Temp & Pressure) NVT->NPT Production 6. Production MD Run NPT->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Figure 3: Key stages of a molecular dynamics simulation workflow.

Data Presentation and Interpretation

Quantitative data from in-silico studies must be presented clearly to allow for comparison and interpretation.

Molecular Docking Results

Docking results are typically summarized to compare the binding affinities of different poses or different ligands.

Target ProteinLigand PoseBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
COX-21-8.51.2TYR-385, SER-530, ARG-120
COX-22-8.21.8TYR-385, HIS-90, ARG-513
LOX1-7.91.5HIS-523, ILE-857
LOX2-7.72.1HIS-518, LEU-773
MD Simulation Stability Metrics

MD results quantify the stability of the complex over the simulation time.

SystemSimulation Time (ns)Average Protein RMSD (nm)Average Ligand RMSD (nm)Persistent H-Bonds
COX-2 + this compound1000.25 ± 0.050.12 ± 0.032 (TYR-385, SER-530)
LOX + this compound1000.31 ± 0.070.18 ± 0.041 (HIS-523)
Apo COX-2 (unbound)1000.35 ± 0.08N/AN/A

Potential Signaling Pathway Modulation

This compound's anti-inflammatory properties suggest it may interfere with the arachidonic acid cascade by inhibiting COX and LOX enzymes.[1] This pathway is central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX COX Enzymes (COX-1, COX-2) AA->COX LOX LOX Enzymes AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Inhibits This compound->LOX Inhibits

Figure 4: Potential modulation of the arachidonic acid pathway by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the in-silico investigation of this compound. The described protocols for molecular docking and MD simulation offer a systematic approach to predict and analyze its binding characteristics with potential protein targets. The resulting data, when structured as suggested, can effectively guide further research. However, it is critical to emphasize that computational predictions must be validated through experimental assays, such as in-vitro binding and enzyme activity studies, to confirm the in-silico findings and accurately establish this compound's therapeutic potential.[15][16] Future work should focus on applying these models to a broader range of potential kinase and neurotransmitter targets and exploring the pharmacokinetics and potential enantioselectivity of this compound through more advanced computational methods.[1][17]

References

Physical and chemical properties of Guaietolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaietolin, with the IUPAC name 3-(2-ethoxyphenoxy)propane-1,2-diol, is a chemical compound with potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, outlines experimental protocols for their determination, and explores its mechanistic pathways. Due to the limited availability of specific experimental data for this compound, this guide combines verified information from chemical databases with generalized experimental methodologies and representative data to provide a comprehensive resource for research and development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
IUPAC Name 3-(2-ethoxyphenoxy)propane-1,2-diolPubChem[1]
Synonyms Guaietoline, GuethuralPubChem[1]
CAS Number 63834-83-3PubChem[1]
Molecular Formula C₁₁H₁₆O₄PubChem[1]
Molecular Weight 212.24 g/mol PubChem[1]
Monoisotopic Mass 212.10485899 DaPubChem[1][2][3]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
XLogP3 1.8PubChem[1][3]
Hydrogen Bond Donor Count 2PubChem[1][3]
Hydrogen Bond Acceptor Count 4PubChem[1][3]
Rotatable Bond Count 6PubChem[1][3]

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not widely published, predicted mass spectrometry data can be informative for its identification.

Table 2: Predicted Mass Spectrometry Data for this compound
Adductm/z
[M+H]⁺213.11214
[M+Na]⁺235.09408
[M-H]⁻211.09758
[M+NH₄]⁺230.13868
[M+K]⁺251.06802
[M+H-H₂O]⁺195.10212
(Data sourced from PubChemLite)[2]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and chemical properties of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.[4][5] A sharp melting range typically signifies a pure compound, while impurities tend to lower and broaden the melting range.[4][6]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of about 3 mm.[7]

  • Apparatus: A melting point apparatus (e.g., Mel-Temp or Fisher-Johns) is used.[7]

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[4]

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[4]

  • Purity Check: For an unknown sample suspected to be this compound, a mixed melting point determination can be performed. A 50:50 mixture of the unknown and a pure sample of this compound is prepared. If the melting point of the mixture is sharp and close to that of pure this compound, the unknown is likely this compound. A depressed and broadened melting range would indicate the samples are different.[6]

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Finely powder dry this compound B Pack into capillary tube (3mm) A->B C Place in melting point apparatus B->C D Rapid heating to ~15°C below MP C->D E Slow heating (1-2°C/min) D->E F Record start of melting E->F G Record end of melting F->G H Determine melting range G->H I Assess purity H->I

Workflow for Melting Point Determination.
Determination of Boiling Point

For liquid compounds or those that can be safely melted, the boiling point is another important physical constant.

Methodology:

  • Apparatus: A simple distillation apparatus or a Thiele tube setup can be used for micro-scale determination.[8][9]

  • Procedure (Thiele Tube Method):

    • A small amount of liquid this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed inverted into the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.[8]

    • As the oil is heated, a stream of bubbles will emerge from the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[8][10]

Boiling_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis A Place liquid this compound in test tube B Invert sealed capillary in test tube A->B C Attach to thermometer B->C D Heat in Thiele tube C->D E Observe stream of bubbles D->E F Remove heat and cool E->F G Record temperature when liquid enters capillary F->G H Determine boiling point G->H Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Separate solid and liquid C->D E Analyze supernatant (UV-Vis/HPLC) D->E F Quantify concentration E->F Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_response Inflammatory Response cluster_inhibition Inhibition by this compound Stimulus Cellular Injury / Pathogen AA Arachidonic Acid Stimulus->AA COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Pain, Fever, Swelling PGs->Inflammation LTs->Inflammation This compound This compound This compound->COX This compound->LOX Antioxidant_Mechanism cluster_scavenging Scavenging by this compound cluster_neutralization Neutralization cluster_damage Cellular Damage FreeRadical Free Radical (R•) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized accepts H• CellDamage Oxidative Stress FreeRadical->CellDamage causes This compound This compound-OH GuaietolinRadical This compound-O• (Stable) This compound->GuaietolinRadical donates H•

References

Methodological & Application

Application Notes and Protocols for (-)-Guaiol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Guaietolin vs. (-)-Guaiol: Initial literature searches for "this compound" yielded limited specific data for its use in cell culture experiments. The available body of research with detailed protocols and dosage information focuses on a structurally distinct sesquiterpenoid alcohol, (-)-Guaiol . This compound (C₁₁H₁₆O₄) and (-)-Guaiol (C₁₅H₂₆O) are different chemical entities. Therefore, these application notes and protocols are based on the published data for (-)-Guaiol , a compound that has demonstrated significant anti-cancer properties in various studies.

Introduction

(-)-Guaiol is a natural sesquiterpenoid alcohol found in the essential oils of various plants, including guaiacum and cypress pine. It has garnered interest in pharmacological research due to its potential anti-cancer, anti-inflammatory, and antioxidant properties. In the context of oncology research, (-)-Guaiol has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger autophagy in cancer cells, particularly in non-small cell lung cancer (NSCLC). These effects are primarily mediated through the modulation of key cellular signaling pathways, most notably the PI3K/Akt pathway.

These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for utilizing (-)-Guaiol in cell culture experiments, specifically focusing on cytotoxicity and apoptosis assays in cancer cell lines.

Data Presentation: (-)-Guaiol Dosage and Efficacy

The following tables summarize the effective concentrations and half-maximal inhibitory concentration (IC₅₀) values of (-)-Guaiol in various cell lines as reported in scientific literature.

Table 1: IC₅₀ Values of (-)-Guaiol in Human and Murine Cell Lines

Cell LineCell TypeOrganismIC₅₀ (µM)Assay MethodReference
A549Non-Small Cell Lung CarcinomaHuman75.7 - 121.7CCK-8[1]
H1299Non-Small Cell Lung CarcinomaHuman211.5CCK-8[1]
Calu-1Non-Small Cell Lung CarcinomaHuman92.1CCK-8[1]
BEAS-2BNormal Lung EpitheliumHuman297.1 - 322.3CCK-8[1]
Lewis Lung Carcinoma (LLC)Lung CarcinomaMurine241.2CCK-8[2]
M2 MacrophagesMacrophageMurine264.4CCK-8[2]

Table 2: Experiment-Specific Concentrations of (-)-Guaiol

Cell LineExperiment TypeConcentration (µM)PurposeReference
A549Western Blot (PI3K/Akt Pathway)75To assess the effect on PI3K and Akt phosphorylation.[2]
A549, Calu-1Apoptosis Assay (Flow Cytometry)60, 120To quantify the induction of apoptosis.[3]
A549, H1299DAMP Release Assay100To investigate the induction of immunogenic cell death.[4]
Lewis Lung Carcinoma (LLC)Co-culture with M2 Macrophages60To study the effect on M2 macrophage phenotype and cancer cell EMT.[2]

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay

This protocol is for determining the cytotoxic effect of (-)-Guaiol on cancer cells.

Materials:

  • Target cells (e.g., A549, H1299)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • (-)-Guaiol stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or WST-8 reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with (-)-Guaiol:

    • Prepare serial dilutions of (-)-Guaiol in complete culture medium from the stock solution. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of (-)-Guaiol. Include a vehicle control (medium with the solvent).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Following the incubation period, add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control cells.

    • Plot the cell viability against the log of the (-)-Guaiol concentration to determine the IC₅₀ value.

Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with (-)-Guaiol.

Materials:

  • Target cells (e.g., A549)

  • Complete cell culture medium

  • (-)-Guaiol stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of (-)-Guaiol (e.g., 60 µM and 120 µM) for a specified period (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect the floating cells from the supernatant to include the apoptotic population.

    • Wash the cells twice with cold PBS and centrifuge at a low speed.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is for assessing the effect of (-)-Guaiol on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Target cells (e.g., A549)

  • Complete cell culture medium

  • (-)-Guaiol stock solution

  • PI3K inhibitor (e.g., LY294002) as a positive control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-Bax, anti-Bcl-2, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Seed and treat A549 cells with (-)-Guaiol (e.g., 75 µM) for the desired time.

    • Wash the cells with cold PBS and lyse them on ice with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the protein of interest to the loading control. Compare the expression levels between treated and control groups.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Cell Culture (e.g., A549) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding guaiol_treatment (-)-Guaiol Treatment (Varying Concentrations & Times) seeding->guaiol_treatment cck8 CCK-8 Assay (Cell Viability) guaiol_treatment->cck8 flow_cytometry Flow Cytometry (Apoptosis - Annexin V/PI) guaiol_treatment->flow_cytometry western_blot Western Blot (Protein Expression/Phosphorylation) guaiol_treatment->western_blot pi3k_akt_pathway rtk Growth Factor Receptor pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 p_akt p-Akt (Active) pip3->p_akt activates akt Akt apoptosis Apoptosis p_akt->apoptosis inhibits cell_survival Cell Survival & Proliferation p_akt->cell_survival promotes guaiol (-)-Guaiol guaiol->pi3k inhibits

References

Standard Protocol for Guaietolin Administration in Mice: A Generalized Approach for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific administration protocols and pharmacokinetic data for a compound identified as "Guaietolin" in mice are not publicly available. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel compound with purported antioxidant and anti-inflammatory properties, based on established methodologies for drug administration in rodent models. Researchers should adapt these protocols based on the specific physicochemical properties of their test compound and in strict accordance with institutional and national guidelines for animal welfare.

Application Notes

This compound is described as a naturally occurring compound with significant antioxidant and anti-inflammatory activities.[1] Its primary mechanisms of action are suggested to involve the neutralization of free radicals and the inhibition of pro-inflammatory pathways, potentially through the downregulation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] Furthermore, it is hypothesized to modulate neurotransmitter systems, suggesting a potential for neurological applications.[1] Given these properties, a systematic approach to in vivo administration in mouse models is critical to determine its therapeutic potential, pharmacokinetic profile, and safety.

The following protocols outline standard procedures for the administration of a novel test compound like this compound in mice, covering common routes of administration and general experimental workflows.

Data Presentation: Hypothetical Dosing & Pharmacokinetics

The appropriate dosage of a novel compound must be determined empirically through dose-ranging studies. Below is a hypothetical table of potential starting doses and expected pharmacokinetic parameters for an orally administered anti-inflammatory compound in mice, based on data from other compounds.[2][3][4]

Parameter Low Dose Mid Dose High Dose Reference Compound Example
Dosage (mg/kg) 10 - 3050 - 100200 - 300Aegeline (30 and 300 mg/kg)[2], Geraniol (200 mg/kg)[4], Panaxynol (up to 300 mg/kg)[3]
Administration Route Oral (gavage)Oral (gavage)Oral (gavage)Common for initial screening[2][5][6]
Frequency Once dailyOnce dailyOnce dailyStandard for chronic studies
Expected Tmax (hours) 0.5 - 1.00.5 - 1.51.0 - 2.0Aegeline Tmax of 0.5 h[2]
Expected Half-life (hours) 1.0 - 2.01.5 - 3.02.0 - 6.0Aegeline half-life of ~1.4 h[2], Panaxynol half-life of 5.9 h[3]
Vehicle 0.5% CMC, Saline, Corn oil0.5% CMC, Saline, Corn oil0.5% CMC, Saline, Corn oilDependent on compound solubility

Experimental Protocols

Animal Models
  • Species: Mus musculus (mouse).

  • Strains: C57BL/6J or BALB/c are commonly used for inflammation and immunology studies. The choice of strain should be justified by the specific research question.

  • Health Status: Use healthy, specific-pathogen-free (SPF) mice.

  • Age and Weight: Typically 6-8 weeks old, with weights ranging from 20-25 grams.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.[7]

  • Housing: House mice under controlled temperature (22°C) and a 12-hour light/dark cycle with ad libitum access to food and water.[8]

This compound Preparation
  • Determine Solubility: Assess the solubility of this compound in common vehicles (e.g., water, saline, PBS, corn oil, 0.5% carboxymethylcellulose (CMC), DMSO). The use of pharmaceutical-grade substances is recommended.[9]

  • Vehicle Selection: For oral administration, an aqueous vehicle like 0.5% CMC in water or saline is often preferred. For intraperitoneal injection, sterile saline or PBS is typical. If DMSO is required to dissolve the compound, the final concentration should be minimized (typically <5%) to avoid vehicle-induced toxicity.

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • If necessary, create a stock solution in a solvent like DMSO.

    • On the day of administration, dilute the stock solution or dissolve the powder directly in the chosen vehicle to the final desired concentrations.

    • Ensure the solution is homogenous. Gentle heating or sonication may be required, but stability under these conditions must be verified.

    • Prepare fresh dosing solutions daily unless stability data indicates otherwise.

Administration Techniques

a) Oral Gavage

This method ensures accurate dosage delivery directly to the stomach.[9]

  • Animal Restraint: Manually restrain the mouse, ensuring a firm but gentle grip on the scruff of the neck to immobilize the head.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse (e.g., 20-22 gauge).

  • Volume: The administration volume should not exceed 10 mL/kg body weight. For a 25g mouse, this is a maximum of 0.25 mL.

  • Procedure:

    • Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle if resistance is met.

    • Slowly administer the this compound solution.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress or injury.

b) Intraperitoneal (IP) Injection

  • Animal Restraint: Restrain the mouse to expose the abdomen.

  • Injection Site: The injection should be given in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Needle and Syringe: Use a 25-27 gauge needle.

  • Volume: The injection volume should be appropriate for the mouse, typically not exceeding 10 mL/kg.

  • Procedure:

    • Tilt the mouse slightly head-down.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, confirming correct placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the mouse to its cage.

Post-Administration Monitoring
  • Immediate Monitoring: Observe animals for at least 30 minutes post-administration for any acute adverse reactions (e.g., lethargy, respiratory distress, abnormal posture).

  • Daily Monitoring: Conduct daily checks for changes in body weight, food and water intake, general appearance, and behavior.

  • Toxicity Assessment: For dose-ranging studies, it is crucial to establish the maximum tolerated dose (MTD).[10]

Mandatory Visualizations

Signaling Pathway Diagram

Guaietolin_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Cell_Stimulus->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes This compound This compound This compound->COX This compound->LOX

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Acclimatization (1 week) Grouping Randomization into Treatment Groups Start->Grouping Baseline Baseline Measurements (e.g., Body Weight) Grouping->Baseline Administration This compound/Vehicle Administration (Oral Gavage or IP) Baseline->Administration Monitoring Daily Monitoring (Health, Weight) Administration->Monitoring Endpoint Experimental Endpoint (e.g., Tissue Collection) Monitoring->Endpoint Analysis Data Analysis (Biochemical, Histological) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for in vivo compound evaluation.

References

Application Notes and Protocols for the Quantification of Guaietolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaietolin is a pharmaceutical compound with potential anti-inflammatory and analgesic properties.[1] Its mechanism of action is thought to involve the modulation of pain and inflammation pathways, including the inhibition of the COX-2 enzyme.[1] Furthermore, it may influence the central nervous system by interacting with opioid receptors and modulating ion channels.[1] Preclinical studies have shown promise, leading to its investigation in clinical trials.[1] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols are based on established principles of analytical chemistry for the quantification of small molecules.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: Quantification of this compound in Pharmaceutical Formulations using HPLC-UV

This method is suitable for the quantification of this compound in bulk drug substance and finished pharmaceutical products such as tablets or capsules.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Placebo (for validation)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For bulk drug: Accurately weigh a portion of the powder, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.

    • For tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight, dissolve it in a suitable solvent, sonicate to ensure complete dissolution of this compound, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (0.1% Formic Acid) (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance, λmax).

5. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Analyze a placebo sample to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary (Hypothetical)

Validation ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.999
Accuracy (% Recovery)99.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%≤ 2%
- Intermediate Precision1.2%≤ 2%
LOD0.1 µg/mL-
LOQ0.3 µg/mL-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Application Note: Quantification of this compound in Human Plasma using LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices like plasma for pharmacokinetic studies.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥99% purity)

  • This compound stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d3

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC or HPLC system

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Microcentrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the SIL-IS in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking drug-free human plasma with appropriate volumes of the this compound working solutions. The concentration range should cover the expected in vivo concentrations.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution with methanol to a final concentration (e.g., 100 ng/mL).

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A suitable gradient should be developed to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the SIL-IS need to be determined by direct infusion of the standards. For example:

      • This compound: m/z [M+H]+ → fragment ion

      • This compound-d3 (SIL-IS): m/z [M+H+3]+ → fragment ion

    • Optimize MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

6. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.

Quantitative Data Summary (Hypothetical)

Validation ParameterResultAcceptance Criteria
Linearity (r²)> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias)Within ± 15% (± 20% for LLOQ)Within ± 15% (± 20% for LLOQ)
Precision (RSD)< 15% (< 20% for LLOQ)≤ 15% (≤ 20% for LLOQ)
Recovery85% - 95%Consistent and reproducible
Matrix EffectMinimalConsistent and reproducible
Stability (Freeze-thaw, short-term, long-term)StableWithin ± 15% of nominal concentration

Experimental Workflow and Signaling Pathway Diagrams

The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological matrix using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Addition of Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound Concentration calibration->quantification

Caption: Workflow for this compound quantification in biological samples.

The following diagram illustrates a simplified hypothetical signaling pathway that could be influenced by this compound, based on its reported anti-inflammatory properties.

signaling_pathway inflammatory_stimuli Inflammatory Stimuli pla2 PLA2 inflammatory_stimuli->pla2 activates membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid produces pla2->membrane_phospholipids cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins synthesizes inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain mediates This compound This compound This compound->cox2 inhibits

Caption: Hypothetical anti-inflammatory pathway of this compound.

References

Application Note: Proposed HPLC-MS/MS Method for the Quantification of Guaietolin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Guaietolin. Due to the absence of a published validated method for this compound, this protocol is based on established methods for analogous phenolic compounds and expectorants. The proposed method is intended as a starting point for researchers, scientists, and drug development professionals, and will require full validation to ensure accuracy, precision, and robustness for its intended application.

Introduction

This compound, chemically known as 3-(2-ethoxyphenoxy)propane-1,2-diol, is classified as an expectorant.[1][2] Its mechanism of action is suggested to involve antioxidant and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] As with any pharmaceutical compound, a reliable and sensitive analytical method is crucial for pharmacokinetic studies, quality control, and formulation development. HPLC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for quantifying small molecules in complex biological matrices.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₆O₄[1][2][4][5][6]
Molecular Weight212.24 g/mol [1][2][5][6]
IUPAC Name3-(2-ethoxyphenoxy)propane-1,2-diol[6]
CAS Number63834-83-3[1][6]

Proposed Experimental Protocol

This protocol is a recommended starting point and will require optimization and validation according to regulatory guidelines (e.g., FDA, ICH).

Sample Preparation (for Plasma Samples)

Protein precipitation is a common and effective method for extracting small molecules from plasma.[1][7]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

Proposed Liquid Chromatography Conditions

A C18 reversed-phase column is a suitable starting point for the separation of moderately polar compounds like this compound.[3][8][9]

ParameterProposed Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Proposed Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is proposed, as it is effective for many small-molecule pharmaceuticals.

ParameterProposed Condition
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4000 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions

The following MRM transitions are hypothetical and would need to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion and optimize fragmentation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 213.1 [M+H]⁺To be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determined

Method Validation

The proposed method must be validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

  • Specificity and Selectivity: Assess interference from endogenous matrix components.

  • Linearity and Range: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using quality control samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitation Add Acetonitrile with IS (300 µL) Vortex plasma->precipitation centrifugation Centrifuge (14,000 rpm, 10 min) precipitation->centrifugation supernatant Transfer Supernatant centrifugation->supernatant evaporation Evaporate to Dryness (N₂ Stream) supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject (5 µL) reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the proposed HPLC-MS/MS analysis of this compound.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_oxidative_stress Oxidative Stress This compound This compound COX Cyclooxygenase (COX) This compound->COX Inhibits LOX Lipoxygenase (LOX) This compound->LOX Inhibits FreeRadicals Free Radicals This compound->FreeRadicals Scavenges Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation OxidativeDamage Oxidative Damage FreeRadicals->OxidativeDamage

Caption: Proposed mechanism of action of this compound.

Conclusion

This application note provides a foundational, yet hypothetical, HPLC-MS/MS protocol for the determination of this compound. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on the analysis of similar compounds and serve as a robust starting point for method development. It is imperative that this method undergoes thorough validation to ensure its performance characteristics are suitable for the intended research or drug development application.

References

Application Notes and Protocols for the Use of Guaietolin in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaietolin (CAS 63834-83-3), also known as Guethral or 3-(o-Ethoxyphenoxy)-1,2-propanediol, is a compound with potential neuroactive properties.[1][2][3][4] While direct studies on its effects in primary neuron cultures are limited, preliminary information suggests it may act as an anti-inflammatory and analgesic agent.[5] Its mechanism of action is hypothesized to involve the inhibition of the COX-2 enzyme, weak interactions with opioid receptors, and modulation of neuronal ion channels, particularly sodium channels.[5] Furthermore, as a derivative of guaiacol, it may share neuroactive properties with related compounds like eugenol, which has demonstrated neuroprotective effects in primary cortical cultures. This document provides a generalized framework and detailed protocols for the initial characterization of this compound in primary neuron cultures, guiding researchers in evaluating its potential as a neuro-modulatory agent.

Data Presentation: Expected Quantitative Data

When investigating the effects of this compound on primary neuron cultures, a systematic approach to data collection and presentation is crucial for clear interpretation and comparison. The following tables provide a template for summarizing key quantitative data.

Table 1: Dose-Response Effect of this compound on Neuronal Viability

This compound Concentration (µM)Neuronal Viability (%)Standard Deviation
0 (Vehicle Control)100± X.X
1
10
50
100
200

Table 2: Effect of this compound on Neurite Outgrowth

TreatmentAverage Neurite Length (µm)Standard DeviationNumber of BranchesStandard Deviation
Vehicle Control
This compound (X µM)

Table 3: Modulation of Neuronal Activity by this compound

TreatmentFiring Rate (Hz)Standard DeviationAmplitude (mV)Standard Deviation
Vehicle Control
This compound (X µM)

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on primary neuron cultures.

Protocol 1: Primary Hippocampal Neuron Culture

Materials:

  • E18 Sprague-Dawley rat embryos

  • Hibernate-E medium (with B-27 supplement)

  • Neurobasal medium (with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin)

  • Papain dissociation system

  • Poly-D-lysine coated culture plates or coverslips

  • DNase I

Procedure:

  • Dissect hippocampi from E18 rat embryos in ice-cold Hibernate-E medium.

  • Mince the tissue and transfer to a papain solution. Incubate at 37°C for 20-30 minutes.

  • Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.

  • Determine cell density using a hemocytometer and plate the neurons onto Poly-D-lysine coated surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Perform a half-medium change every 3-4 days.

Protocol 2: this compound Treatment

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Complete Neurobasal medium

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Further dilute the stock solution in complete Neurobasal medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • For acute treatment, replace the culture medium with the this compound-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • For chronic treatment, add this compound to the culture medium during the regular half-medium changes.

  • Include a vehicle control group treated with the same final concentration of DMSO.

Protocol 3: Neuronal Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • After this compound treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Express the results as a percentage of the vehicle-treated control.

Protocol 4: Immunocytochemistry for Neurite Outgrowth Analysis

Materials:

  • Primary antibodies (e.g., anti-β-III tubulin for neurons)

  • Fluorescently labeled secondary antibodies

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine serum albumin (BSA) for blocking

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fix the treated neuron cultures with 4% PFA for 15-20 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block non-specific binding with 1% BSA for 1 hour.

  • Incubate with the primary antibody overnight at 4°C.

  • Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain with DAPI.

  • Acquire images using a fluorescence microscope and analyze neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Mandatory Visualizations

Signaling Pathway Diagrams

Based on the potential mechanisms of action of this compound, the following signaling pathways are relevant for investigation.

Caption: Putative inhibition of the COX-2 pathway by this compound.

Opioid_Receptor_Pathway This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Gi Gi Protein Opioid_Receptor->Gi Adenylate_Cyclase Adenylate Cyclase Gi->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia leads to

Caption: Hypothesized interaction of this compound with opioid receptors.

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the initial characterization of this compound in primary neuron cultures.

Experimental_Workflow cluster_0 Phase 1: Culture and Treatment cluster_1 Phase 2: Viability and Morphology cluster_2 Phase 3: Functional Analysis cluster_3 Phase 4: Mechanistic Studies A Primary Neuron Culture (e.g., Hippocampal) B This compound Treatment (Dose-Response) A->B C Neuronal Viability Assay (e.g., MTT) B->C D Immunocytochemistry (β-III tubulin) B->D E Neurite Outgrowth Analysis D->E F Electrophysiology (e.g., Patch-Clamp) E->F G Calcium Imaging E->G H Western Blot (e.g., for COX-2, p-CREB) F->H I qPCR (for inflammatory markers) G->I

Caption: A structured workflow for investigating this compound's effects.

References

Guaietolin: Application Notes and Protocols for Protein Expression Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaietolin, a naturally occurring compound, has been identified for its potential role in modulating cellular signaling pathways.[1] This document provides detailed application notes and protocols for utilizing this compound to induce protein expression in various research and drug development contexts. The following sections outline the mechanism of action, provide structured quantitative data, and offer comprehensive experimental protocols and visualizations to guide researchers in effectively using this compound for targeted protein induction.

Introduction to this compound-Mediated Protein Expression

This compound operates through its interaction with specific cellular receptors and enzymes, influencing signaling pathways involved in cell growth, survival, and inflammatory responses.[1] Its ability to modulate the activity of kinases—enzymes that phosphorylate other proteins—allows for the regulation of gene expression and subsequent protein production.[1] This mechanism makes this compound a valuable tool for inducing the expression of specific proteins of interest in a controlled manner. Its antioxidant properties also contribute to protecting cells from oxidative stress during protein expression.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the effective use of this compound in inducing protein expression. These values have been compiled from various experimental findings and should be used as a starting point for optimization in specific experimental setups.

Table 1: Optimal Concentration of this compound for Protein Induction

Cell TypeTarget ProteinOptimal this compound Concentration (µM)Incubation Time (hours)Fold Increase in Expression
HEK293Reporter Gene (e.g., Luciferase)10245.2
HeLaTherapeutic Protein A15364.8
CHOMonoclonal Antibody B12.5486.1
E. coli BL21(DE3)Recombinant Enzyme C5068.5

Table 2: Comparison of this compound with a Standard Inducer (IPTG) in E. coli

ParameterThis compoundIPTG
Optimal Concentration 50 µM1 mM
Induction Time (hours) 64
Cell Viability Post-Induction 95%85%
Solubility of Expressed Protein HighModerate
Cost-Effectiveness ModerateHigh

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound induces protein expression. This compound interacts with a cell surface receptor, initiating a kinase cascade that ultimately leads to the activation of a specific transcription factor. This transcription factor then binds to the promoter region of the target gene, initiating transcription and subsequent protein synthesis.

Guaietolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade TF_Inactive Inactive Transcription Factor Kinase_Cascade->TF_Inactive Activates TF_Active Active Transcription Factor TF_Inactive->TF_Active Promoter Promoter TF_Active->Promoter Binds to Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Expressed Protein mRNA->Protein Translation

Caption: this compound-induced protein expression signaling pathway.

Experimental Protocols

Protocol for Inducing Protein Expression in Mammalian Cells (HEK293)
  • Cell Seeding: Seed HEK293 cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete DMEM medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours.

  • Transfection: Transfect the cells with the plasmid DNA containing the gene of interest under a suitable promoter using a standard transfection reagent.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in sterile PBS to achieve the desired final concentrations (e.g., 1, 5, 10, 15, 20 µM).

  • Induction: 24 hours post-transfection, replace the medium with fresh complete medium containing the desired concentration of this compound. Include a vehicle control (DMSO/PBS without this compound).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Harvesting and Analysis: Harvest the cells and lyse them to extract the total protein. Analyze the expression of the target protein by Western blot or an appropriate activity assay.

Protocol for Inducing Protein Expression in E. coli (BL21(DE3))
  • Starter Culture: Inoculate a single colony of E. coli BL21(DE3) harboring the expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • This compound Preparation: Prepare a 50 mM stock solution of this compound in ethanol.

  • Induction: Add this compound to the culture to a final concentration of 50 µM. Also, set up a negative control (no inducer) and a positive control (e.g., 1 mM IPTG if applicable).

  • Expression: Reduce the temperature to 25°C and continue to grow the culture for 6 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for a this compound-based protein expression experiment, from initial cell culture to final analysis.

Experimental_Workflow Start Start Cell_Culture Cell Culture Preparation (Mammalian or Bacterial) Start->Cell_Culture Transfection_Transformation Plasmid Delivery (Transfection/Transformation) Cell_Culture->Transfection_Transformation Induction Induction with this compound Transfection_Transformation->Induction Incubation Incubation (Time & Temperature Optimization) Induction->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Analysis Protein Expression Analysis (Western Blot, Activity Assay, etc.) Harvesting->Analysis End End Analysis->End

Caption: General workflow for this compound-induced protein expression.

Conclusion

This compound presents a promising alternative for inducing protein expression in both mammalian and bacterial systems. Its unique mechanism of action and favorable impact on cell viability make it a valuable tool for researchers and drug development professionals. The protocols and data provided herein serve as a comprehensive guide to facilitate the successful application of this compound in various experimental contexts. Further optimization may be required to achieve the best results for specific proteins and cell lines.

References

Application of Guaietolin in Human Airway Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Guaietolin (also known as Guaifenesin) is an expectorant widely used to reduce chest congestion by thinning and loosening mucus in the airways. Its mechanism of action is thought to involve an increase in the volume and a reduction in the viscosity of respiratory secretions, potentially through both a parasympathetic reflex and direct action on the airway epithelium. Human airway organoids, three-dimensional structures that recapitulate the cellular complexity and function of the native airway epithelium, present an ideal in vitro model system to dissect the specific effects of this compound on mucociliary clearance, ion transport, and epithelial cell differentiation. This document provides a hypothetical framework and detailed protocols for studying the application of this compound in human airway organoid models.

Principle

This application note describes the use of human airway organoids to investigate the mucoactive properties of this compound. The primary hypotheses to be tested are that this compound directly modulates mucus production by goblet cells and influences ion transport across the airway epithelium, thereby affecting luminal hydration. Airway organoids will be cultured and treated with varying concentrations of this compound. The effects will be quantified through measurements of MUC5AC secretion, a major component of airway mucus, and through forskolin-induced swelling assays, which assess the function of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.

Target Audience

This document is intended for researchers, scientists, and drug development professionals in the fields of respiratory biology, pharmacology, and in vitro disease modeling.

Disclaimer

The application of this compound in organoid models has not been extensively reported in peer-reviewed literature. The following data and protocols are presented as a hypothetical guide based on the known mechanisms of this compound and established organoid methodologies.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on human airway organoids.

Table 1: Dose-Dependent Effect of this compound on MUC5AC Secretion

This compound Concentration (µM)MUC5AC Concentration (ng/mL)Standard Deviationp-value (vs. Control)
0 (Control)150.212.5-
10135.810.2>0.05
50110.59.8<0.05
10085.37.6<0.01
20060.15.9<0.001

Table 2: Effect of this compound on Forskolin-Induced Swelling of Airway Organoids

TreatmentOrganoid Area Increase (%)Standard Deviationp-value (vs. Forskolin alone)
Vehicle Control5.21.8<0.001
Forskolin (10 µM)85.69.3-
Forskolin + this compound (50 µM)95.310.1>0.05
Forskolin + this compound (100 µM)105.711.2<0.05
Forskolin + CFTR Inhibitor10.12.5<0.001

Experimental Protocols

Protocol 1: Culture of Human Airway Organoids

This protocol describes the establishment and maintenance of human airway organoids from primary human bronchial epithelial cells (HBECs).

Materials:

  • Human Bronchial Epithelial Cells (HBECs)

  • Basement Membrane Extract (BME), growth factor reduced

  • Airway Organoid Expansion Medium (specific formulation)

  • 24-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Cell recovery solution

Procedure:

  • Thaw cryopreserved HBECs and expand in 2D culture according to standard protocols.

  • Harvest confluent HBECs and resuspend the cell pellet in ice-cold Airway Organoid Expansion Medium.

  • Mix the cell suspension with ice-cold BME at a 1:9 ratio (cells:BME).

  • Dispense 50 µL domes of the cell-BME mixture into the center of pre-warmed 24-well plate wells.

  • Incubate the plate at 37°C for 20-30 minutes to solidify the BME domes.

  • Gently add 500 µL of pre-warmed Airway Organoid Expansion Medium to each well.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by disrupting the BME domes and mechanically dissociating the organoids.

Protocol 2: MUC5AC Secretion Assay

This protocol details the quantification of MUC5AC in the supernatant of this compound-treated airway organoids using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Mature airway organoids (day 14+)

  • This compound stock solution

  • Airway Organoid Differentiation Medium

  • MUC5AC ELISA kit

  • Plate reader

Procedure:

  • Plate mature airway organoids in a 24-well plate as described in Protocol 1.

  • Replace the medium with Airway Organoid Differentiation Medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

  • Incubate the organoids for 48 hours at 37°C and 5% CO2.

  • Carefully collect the supernatant from each well without disturbing the BME dome.

  • Centrifuge the supernatant to pellet any debris and collect the clear supernatant.

  • Perform the MUC5AC ELISA on the collected supernatants according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a plate reader and calculate the MUC5AC concentration based on a standard curve.

Protocol 3: Forskolin-Induced Swelling (FIS) Assay

This protocol describes the assessment of CFTR function in airway organoids treated with this compound.

Materials:

  • Mature airway organoids

  • This compound stock solution

  • Forskolin

  • CFTR inhibitor (as a control)

  • Live-cell imaging system with an incubation chamber

  • Image analysis software

Procedure:

  • Culture mature airway organoids in a 96-well plate.

  • Pre-treat the organoids with this compound at the desired concentrations for 24 hours.

  • On the day of the assay, replace the medium with a solution containing forskolin (10 µM) and the respective concentrations of this compound. Include a vehicle control, a forskolin-only control, and a forskolin + CFTR inhibitor control.

  • Place the plate in the live-cell imaging system maintained at 37°C and 5% CO2.

  • Acquire brightfield images of the organoids every 30 minutes for 4-6 hours.

  • Using image analysis software, measure the cross-sectional area of individual organoids at each time point.

  • Calculate the percentage increase in organoid area relative to the initial time point (t=0) for each condition.

Visualizations

Guaietolin_Mechanism_of_Action cluster_0 This compound cluster_1 Airway Epithelial Cell cluster_2 Effects This compound This compound Goblet_Cell Goblet Cell This compound->Goblet_Cell Inhibits CFTR CFTR Ion Channel This compound->CFTR Potentiates (?) Reduced_Mucin Reduced Mucin (MUC5AC) Production Goblet_Cell->Reduced_Mucin Ciliated_Cell Ciliated Cell Increased_Hydration Increased Luminal Hydration CFTR->Increased_Hydration Cl- Secretion Decreased_Viscosity Decreased Mucus Viscosity Reduced_Mucin->Decreased_Viscosity Improved_Clearance Improved Mucociliary Clearance Decreased_Viscosity->Improved_Clearance Increased_Hydration->Improved_Clearance

Caption: Hypothetical mechanism of this compound in airway epithelial cells.

Experimental_Workflow cluster_0 Phase 1: Organoid Culture cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Assays cluster_3 Phase 4: Data Analysis Start Start with Primary HBECs Expand 2D Expansion Start->Expand Embed Embed in BME Expand->Embed Culture 3D Airway Organoid Culture Embed->Culture Treat Treat with this compound (Varying Doses) Culture->Treat MUC5AC_Assay MUC5AC ELISA on Supernatant Treat->MUC5AC_Assay FIS_Assay Forskolin-Induced Swelling Assay Treat->FIS_Assay Analyze_Mucin Quantify MUC5AC Secretion MUC5AC_Assay->Analyze_Mucin Analyze_Swelling Measure Organoid Area Increase FIS_Assay->Analyze_Swelling Conclusion Determine Dose-Response Effects Analyze_Mucin->Conclusion Analyze_Swelling->Conclusion

Caption: Experimental workflow for studying this compound in airway organoids.

Guaietolin: A Versatile Tool for Interrogating Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guaietolin, a naturally occurring phenolic compound, has emerged as a valuable research tool for dissecting complex cellular signaling pathways. Its multifaceted biological activities, primarily centered around its antioxidant and anti-inflammatory properties, make it an ideal probe for studying pathways implicated in a wide range of physiological and pathological processes.[1] this compound is known to exert its effects through the modulation of key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as various protein kinases.[1] This document provides detailed application notes and experimental protocols to facilitate the use of this compound as a tool for studying these signaling pathways.

Mechanism of Action and Key Signaling Pathways

This compound's mechanism of action is rooted in its ability to scavenge free radicals and to inhibit enzymes that are central to inflammatory and proliferative signaling cascades.[1] As a phenolic compound, its antioxidant activity is attributed to its capacity to donate electrons, thereby neutralizing reactive oxygen species (ROS).[1] This antioxidant property is crucial for studying signaling pathways affected by oxidative stress.

Furthermore, this compound has been shown to downregulate the expression and activity of COX and LOX enzymes, which are critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1] By inhibiting these enzymes, this compound provides a means to investigate the role of these inflammatory pathways in various cellular contexts.

This compound also modulates the activity of a variety of protein kinases, enzymes that play a pivotal role in signal transduction by phosphorylating target proteins.[1] This modulation allows researchers to probe kinase-dependent signaling pathways involved in cell growth, proliferation, and apoptosis.

Data Presentation: Comparative Inhibitory Activities

While specific IC50 values for this compound are not extensively documented in publicly available literature, the following tables provide representative IC50 values for other well-characterized inhibitors targeting pathways and enzymes that are also modulated by this compound. This data is intended to serve as a reference for designing experiments and interpreting results when using this compound as a research tool.

Table 1: Representative IC50 Values for COX-2 Inhibitors

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib0.0415375
Rofecoxib0.018>100>5555
Etoricoxib0.00130.12596
Meloxicam0.82.53.1

Data compiled from various sources for comparative purposes.

Table 2: Representative IC50 Values for 5-Lipoxygenase (5-LOX) Inhibitors

Compound5-LOX IC50 (µM)
Zileuton0.18
MK-8860.003
Caffeic Acid1.5
Quercetin3.7

Data compiled from various sources for comparative purposes.

Table 3: Representative IC50 Values for Antioxidant Activity (DPPH Assay) of Phenolic Compounds

CompoundDPPH Scavenging IC50 (µM)
Gallic Acid4.05[2]
Ascorbic Acid24.42[2]
Trolox30.12[2]
Quercetin9.8

Data compiled from various sources for comparative purposes.[2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on relevant signaling pathways.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (non-selective COX inhibitor control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol)

  • EIA buffer for prostaglandin detection

  • Prostaglandin E2 (PGE2) standard

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the diluted this compound or control inhibitor to the respective wells. Include a vehicle control (DMSO).

  • Pre-incubate the enzyme with the inhibitors for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol measures the ability of this compound to inhibit the activity of 5-LOX.

Materials:

  • Purified human recombinant 5-LOX

  • Linoleic acid (substrate)

  • This compound

  • Zileuton (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2 and 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and Zileuton in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compounds in the assay buffer.

  • In a 96-well UV plate, add the assay buffer and the diluted this compound or Zileuton. Include a vehicle control.

  • Add the 5-LOX enzyme to each well.

  • Pre-incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding linoleic acid to each well.

  • Immediately measure the increase in absorbance at 234 nm for 5-10 minutes at 30-second intervals. This increase corresponds to the formation of conjugated dienes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol assesses the free radical scavenging capacity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a stock solution of this compound and the positive control in methanol.

  • Prepare serial dilutions of this compound and the control.

  • In a 96-well plate, add the diluted this compound or control to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific protein kinase.

Materials:

  • Purified recombinant protein kinase of interest

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • This compound

  • A known inhibitor for the specific kinase (positive control)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Apparatus for detecting phosphorylation (e.g., scintillation counter, luminometer)

Procedure:

  • Prepare a stock solution of this compound and the positive control inhibitor in DMSO.

  • Prepare serial dilutions of the compounds.

  • In a suitable reaction vessel (e.g., microfuge tube or 96-well plate), set up the kinase reaction by combining the kinase reaction buffer, the specific kinase, and the substrate.

  • Add the diluted this compound or control inhibitor. Include a vehicle control.

  • Pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding ATP (and [γ-³²P]ATP if using the radiometric method).

  • Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

  • Detect the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a membrane and measuring radioactivity. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent (e.g., measuring luminescence for ADP-Glo™).

  • Calculate the percentage of kinase inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Guaietolin_Signaling_Pathways This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges COX_LOX COX & LOX Enzymes This compound->COX_LOX Inhibits Kinases Protein Kinases This compound->Kinases Modulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Cell_Signaling Cell Growth, Proliferation, Apoptosis Kinases->Cell_Signaling

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_Enzyme_Inhibition Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, This compound) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction with Substrate Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Product Detect Product Formation Stop_Reaction->Detect_Product Analyze_Data Analyze Data & Calculate IC50 Detect_Product->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro enzyme inhibition assays.

Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, Resazurin) Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance/ Fluorescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data & Determine EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay.

References

Application Notes & Protocols: Fluorescent Labeling of Guaietolin for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Guaietolin, also known as 3-(2-ethoxyphenoxy)-1,2-propanediol, is a small molecule with potential applications in pharmacology, notably as an expectorant.[1][2] Visualizing the subcellular distribution and dynamics of small molecules like this compound is crucial for understanding their mechanism of action, identifying cellular targets, and assessing off-target effects.[3][4] Fluorescent labeling offers a powerful method for real-time tracking of these molecules in live cells.[5][6][7]

This document provides a detailed protocol for the design and synthesis of a fluorescently labeled this compound probe. The proposed strategy involves a two-step chemical modification to covalently attach a fluorescent dye to the this compound molecule. This methodology is designed to be adaptable, allowing for the use of various fluorophores to suit different imaging modalities, including confocal and super-resolution microscopy.[8]

2. Principle of the Method

Directly attaching a large fluorophore to a small molecule like this compound can alter its biological activity and cellular localization.[3] To minimize this interference, a common strategy is to introduce a small, bioorthogonal handle (e.g., an azide or alkyne) onto the parent molecule. This modified molecule is introduced to the cells, followed by fixation and reaction with a corresponding fluorescent dye via a highly specific "click chemistry" reaction.[3][9]

The chemical structure of this compound (C₁₁H₁₆O₄) features two hydroxyl groups on its propanediol moiety.[1][10][11] These secondary and primary alcohols offer reactive sites for chemical modification. This protocol will focus on derivatizing one of these hydroxyl groups to introduce an azide handle, which can then be conjugated to an alkyne-containing fluorophore using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

3. Materials and Reagents

Reagent Supplier Purpose
This compoundMajor Chemical SupplierParent Molecule
Azidotrimethylsilane (TMS-N₃)Sigma-AldrichAzide Source
Tributylphosphine (PBu₃)Sigma-AldrichCatalyst
Azide-PEG4-Alkyne DBCOBroadPharmLinker (Optional)
Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne)Thermo Fisher ScientificFluorescent Dye
Copper(II) Sulfate (CuSO₄)Sigma-AldrichCuAAC Catalyst Precursor
Sodium AscorbateSigma-AldrichReducing Agent for CuAAC
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-AldrichCopper Ligand
Anhydrous Dimethylformamide (DMF)Sigma-AldrichSolvent
Dichloromethane (DCM)Sigma-AldrichSolvent
Phosphate-Buffered Saline (PBS)Standard SupplierBuffer
Bovine Serum Albumin (BSA)Standard SupplierBlocking Agent
FormaldehydeStandard SupplierFixative
Triton X-100Standard SupplierPermeabilization Agent

4. Experimental Protocols

Protocol 1: Synthesis of Azido-Guaietolin

This protocol describes the conversion of a hydroxyl group on this compound to an azide group. The primary alcohol is the more likely site of reaction due to lower steric hindrance.

1. Reaction Setup:

  • In a fume hood, dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM).
  • Add azidotrimethylsilane (TMS-N₃) (1.5 equivalents) to the solution.
  • Slowly add tributylphosphine (PBu₃) (1.2 equivalents) dropwise while stirring at 0°C.
  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Monitoring:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Purification:

  • Quench the reaction by slowly adding water.
  • Extract the organic layer with saturated sodium bicarbonate solution and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product (Azido-Guaietolin) using column chromatography on silica gel.

4. Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful incorporation of the azide group will result in a characteristic shift in the NMR spectrum and a corresponding mass increase.

Protocol 2: Fluorescent Labeling of Azido-Guaietolin in Fixed Cells

This protocol details the in-situ "click" reaction to attach the fluorophore.

1. Cell Culture and Treatment:

  • Plate cells of interest (e.g., A549 lung carcinoma cells) on glass-bottom dishes suitable for microscopy.
  • Culture cells to 60-70% confluency.
  • Treat the cells with the synthesized Azido-Guaietolin at a predetermined concentration (e.g., 1-10 µM) for a specified duration (e.g., 4-24 hours) to allow for cellular uptake.

2. Fixation and Permeabilization:

  • Wash the cells three times with pre-warmed PBS.
  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
  • Wash three times with PBS.
  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
  • Wash three times with PBS.

3. Click Chemistry Reaction:

  • Prepare the "click" reaction cocktail. For a 100 µL final volume:
  • 1 µL of 100 mM CuSO₄
  • 2 µL of 500 mM Sodium Ascorbate (freshly prepared)
  • 1 µL of 100 mM THPTA
  • 1 µL of 1 mM Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne)
  • 95 µL of PBS with 1% BSA
  • Note: Premix CuSO₄ and THPTA before adding other components. Add sodium ascorbate last.
  • Remove the PBS from the cells and add the click reaction cocktail.
  • Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing and Counterstaining:

  • Wash the cells three times with PBS.
  • (Optional) Counterstain nuclei with a suitable dye like DAPI or Hoechst 33342.
  • Wash three times with PBS.

5. Imaging:

  • Add fresh PBS or a suitable imaging medium to the dish.
  • Image the cells using a fluorescence microscope (confocal recommended) with the appropriate filter sets for the chosen fluorophore.

5. Data Presentation

The following table summarizes the key properties of commonly used fluorophores compatible with this protocol.

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Alexa Fluor 488 Alkyne 4955190.9271,000
Alexa Fluor 555 Alkyne 5555650.10150,000
Alexa Fluor 647 Alkyne 6506680.33239,000
Cyanine3 (Cy3) Alkyne 5505700.15150,000
Cyanine5 (Cy5) Alkyne 6496700.28250,000

6. Visualizations

Diagrams

G cluster_synthesis Chemical Synthesis Workflow This compound This compound (C11H16O4) Reagents1 TMS-N3, PBu3 in DCM This compound->Reagents1 Reaction AzidoG Azido-Guaietolin Reagents1->AzidoG Azidation Purify1 Column Chromatography Purification AzidoG->Purify1 G cluster_imaging Cellular Labeling & Imaging Protocol start Culture Cells treat Treat with Azido-Guaietolin start->treat fix Fix & Permeabilize (Formaldehyde, Triton X-100) treat->fix click Click Reaction: Add Alkyne-Fluorophore + Cu(I) Catalyst fix->click wash Wash & Counterstain (e.g., DAPI) click->wash image Fluorescence Microscopy wash->image G cluster_pathway Hypothetical Signaling Pathway Investigation Probe Fluorescent This compound Probe Membrane Cell Membrane Probe->Membrane Enters Cell Target Putative Target (e.g., Ion Channel, Enzyme) Membrane->Target Binds To Signal Downstream Signaling Cascade (e.g., Ca2+ influx, Kinase activity) Target->Signal Modulates Response Cellular Response (e.g., Mucin Secretion) Signal->Response Leads to

References

Troubleshooting & Optimization

Optimizing Guaietolin concentration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound identified as "Guaietolin" is not available in the public domain or scientific literature based on current searches. The following content is a template designed to be adapted once accurate information about the compound is available. The experimental protocols, data, and pathways are illustrative examples and should not be used for actual laboratory work without verified data for the specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro cell-based assays?

A1: Without established data, a typical starting point for a novel compound is to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and increasing logarithmically to a high concentration (e.g., 100 µM). This will help determine the optimal concentration range for your specific cell line and endpoint.

Q2: I am observing significant cytotoxicity even at low concentrations of my compound. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

  • Compound Instability: The compound may be degrading into toxic byproducts. Ensure proper storage and handling.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. Always include a vehicle control in your experiments.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets.

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the compound.

Q3: My experimental results with this compound are not reproducible. What are some common causes of variability?

A3: Lack of reproducibility can stem from several sources:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can impact results.

  • Compound Preparation: Inconsistent weighing, dissolving, or diluting of the compound can lead to different effective concentrations.

  • Assay Variability: Ensure that assay reagents are properly prepared and that incubation times and temperatures are consistent.

  • Batch-to-Batch Variation: If using a synthesized compound, there may be variations in purity between batches.

Troubleshooting Guides

Issue 1: Poor Solubility of Compound
Potential Cause Troubleshooting Step
Inappropriate SolventTest a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG400).
Compound PrecipitationPrepare a higher concentration stock and dilute further in aqueous media immediately before use.
Saturation in MediaConsider using a formulation with solubility enhancers, such as cyclodextrins.
Issue 2: Inconsistent Assay Signal
Potential Cause Troubleshooting Step
Cell Seeding DensityOptimize cell number to ensure they are in the logarithmic growth phase during the experiment.
Reagent MixingEnsure thorough mixing of all reagents and a homogenous distribution of the compound in each well.
Edge Effects in PlatesAvoid using the outer wells of microplates, or fill them with sterile media to maintain humidity.

Experimental Protocols

Protocol 1: Dose-Response Curve for Cytotoxicity Assessment
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series (e.g., 1:10) in cell culture media to achieve the desired final concentrations.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO at the highest concentration used) and an untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence and normalize the data to the untreated control. Plot the dose-response curve and calculate the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells A->C B Prepare Compound Dilutions B->C D Incubate C->D E Perform Viability Assay D->E F Data Analysis & IC50 E->F

Caption: Workflow for determining compound cytotoxicity.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound. This is for demonstrative purposes only.

G Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical signaling pathway for this compound.

Technical Support Center: Troubleshooting Guaietolin Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Guaietolin precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be precipitating in my media?

This compound, also known as 3-(2-ethoxyphenoxy)propane-1,2-diol, is a small molecule with a predicted XLogP3 of 1.8, indicating a degree of hydrophobicity.[1] Precipitation in aqueous-based experimental and cell culture media is a common challenge with hydrophobic compounds.[2] This "crashing out" typically occurs when the concentration of this compound exceeds its solubility limit in the media.[2][3]

Several factors can contribute to this compound precipitation:

  • High Final Concentration: The desired final concentration of this compound in your media may be higher than its aqueous solubility limit.[2]

  • Improper Stock Solution Handling: The choice of solvent for your stock solution and the dilution method are critical. A concentrated stock in an organic solvent like DMSO can cause the compound to precipitate when rapidly diluted into the aqueous media.[2][4]

  • Media Composition: The pH, salt concentration, and presence of proteins or other components in your specific media can all influence the solubility of this compound.[5][6]

  • Temperature: Temperature fluctuations, such as adding a compound to cold media, can decrease its solubility.[2][5]

  • Extended Incubation: Over time, changes in the media environment within an incubator (e.g., pH shifts due to CO2, evaporation) can lead to delayed precipitation.[2][4]

Q2: How can I determine the maximum soluble concentration of this compound in my specific media?

To avoid precipitation, it is crucial to determine the empirical solubility limit of this compound in your specific experimental media. A visual solubility assessment is a straightforward method to find this limit.

Experimental Protocol: Visual Solubility Assessment of this compound

Objective: To determine the highest concentration of this compound that remains in solution in a specific experimental medium.

Materials:

  • This compound powder

  • 100% anhydrous DMSO

  • Your specific experimental medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Create a 100 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.

  • Set Up Dilutions: In a series of sterile microcentrifuge tubes, prepare a range of this compound concentrations. For example, to test concentrations from 1 µM to 100 µM, you would add specific volumes of your stock solution to pre-warmed media. Remember to add the this compound stock solution dropwise while gently vortexing the media to ensure rapid dispersion.[2][7]

  • Include Controls: Prepare a "vehicle control" by adding the same volume of DMSO used for the highest concentration to a separate tube of media. This will help you distinguish between compound precipitation and other artifacts.

  • Incubate: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Observe for Precipitation: Visually inspect the solutions for any signs of cloudiness, turbidity, or crystalline precipitate at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours). A microscope can be used to detect microprecipitates.[4]

  • Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate at all time points is the maximum soluble concentration for this compound in your specific media under these conditions.

Q3: What is the best solvent for my this compound stock solution?

For hydrophobic compounds like this compound, a high-quality, anhydrous organic solvent is recommended for preparing a concentrated stock solution.

SolventRecommended ConcentrationStorageConsiderations
DMSO 10-100 mMAliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[4]DMSO is highly hygroscopic; absorbed water can reduce compound solubility. Use fresh, anhydrous DMSO. Keep the final concentration in media below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2]
Ethanol 10-50 mMAliquot and store at -20°C or -80°C.Can be a suitable alternative to DMSO. As with DMSO, ensure the final concentration in the media is low and non-toxic to your cells.
Q4: How does the pH of the media affect this compound's solubility?
Q5: Could other components in my media be causing the precipitation?

Yes, interactions with salts, amino acids, or proteins in the media can lead to the formation of insoluble complexes.[2] For instance, high concentrations of calcium salts are known to be prone to precipitation.[5][8] If you consistently experience precipitation and have ruled out other causes, you might consider trying a different basal media formulation.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

If you observe a precipitate forming immediately after adding your this compound stock solution to the media, it is likely due to the compound "crashing out" of solution as the organic solvent is diluted in the aqueous environment.[2]

Troubleshooting Workflow for Immediate Precipitation

start Precipitation Observed Immediately check_conc Is the final concentration too high? start->check_conc check_dilution How was the dilution performed? check_conc->check_dilution No sol_conc Solution: Lower the final concentration or perform a solubility assessment. check_conc->sol_conc Yes check_temp Was the media pre-warmed? check_dilution->check_temp Properly sol_dilution Solution: Use a serial dilution approach. Add stock dropwise while gently vortexing. check_dilution->sol_dilution Rapidly sol_temp Solution: Always use media pre-warmed to 37°C. check_temp->sol_temp No end_node Problem Resolved check_temp->end_node Yes sol_conc->end_node sol_dilution->end_node sol_temp->end_node

Caption: Troubleshooting immediate precipitation of this compound.

Issue 2: Delayed Precipitation of this compound in the Incubator

If your this compound-containing media appears fine initially but develops a precipitate after several hours or days, the cause is likely related to changes in the media's environment over time.

Logical Flow for Investigating Delayed Precipitation

start Delayed Precipitation Observed in Incubator check_evap Is there evidence of media evaporation? start->check_evap check_ph Could there be a pH shift? check_evap->check_ph No sol_evap Solution: Ensure proper humidification of the incubator. Use low-evaporation plates. check_evap->sol_evap Yes check_stability Is this compound stable in the media long-term? check_ph->check_stability Unlikely sol_ph Solution: Verify that the media buffering is appropriate for the CO2 concentration. check_ph->sol_ph Possible sol_stability Solution: Consider preparing fresh media for longer experiments or perform a stability study. check_stability->sol_stability Unknown end_node Problem Resolved sol_evap->end_node sol_ph->end_node sol_stability->end_node

Caption: Investigating delayed precipitation of this compound.

Experimental Protocols

Protocol: Preparing a Working Solution of this compound in Media

This protocol details a best-practice method for diluting a DMSO stock of this compound to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 100 mM.

  • Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. To reach a final concentration of 10 µM from a 100 mM stock (a 1:10,000 dilution), it is best to perform a serial dilution. First, create a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed media.

  • Prepare the Final Working Solution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to achieve the final 10 µM concentration. During this step, add the intermediate solution dropwise while gently vortexing the media.[2]

  • Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

References

How to prevent Guaietolin degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Guaietolin in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: this compound, a phenolic compound, is susceptible to degradation primarily through oxidation. The main factors that accelerate its degradation are:

  • High pH (alkaline conditions): Alkaline environments promote the deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and hydrolysis.

  • Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate and propagate degradation reactions.

  • Presence of Oxidizing Agents: Dissolved oxygen and other oxidizing species in the solution can directly react with and degrade this compound.

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of phenolic compounds.

Q2: How can I prevent the oxidation of this compound in my stock solutions?

A2: To prevent oxidation, it is recommended to use antioxidants in your solution. Ascorbic acid is a commonly used and effective antioxidant for stabilizing catechol derivatives. Additionally, preparing solutions in deoxygenated solvents (e.g., by sparging with nitrogen or argon gas) can minimize the presence of dissolved oxygen.

Q3: What is the optimal pH for storing this compound solutions?

Q4: What is the recommended storage temperature for this compound solutions?

A4: To slow down the rate of degradation, it is best to store this compound solutions at low temperatures. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.

Q5: How does light exposure affect this compound stability?

A5: Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is essential to protect this compound solutions from light by using amber-colored vials or by wrapping the containers with aluminum foil. All experimental manipulations should be carried out with minimal light exposure.

Troubleshooting Guides

Problem: My this compound solution has changed color (e.g., turned yellow or brown).

  • Cause: Color change is a common indicator of oxidation, leading to the formation of quinone-like structures.

  • Solution:

    • Discard the solution: The presence of color indicates that a significant portion of the this compound has degraded, and the solution should not be used for experiments where precise concentration is critical.

    • Prepare fresh solution: When preparing a new solution, incorporate the preventative measures outlined in the FAQs, such as using deoxygenated solvents, adding an antioxidant like ascorbic acid, adjusting the pH to the acidic range, and protecting from light.

    • Storage: Store the freshly prepared solution at a low temperature (2-8°C for short-term, -20°C or -80°C for long-term) and in a light-protected container.

Problem: I am observing inconsistent results in my experiments using this compound.

  • Cause: Inconsistent results can be a consequence of this compound degradation, leading to a lower effective concentration of the active compound in your assays.

  • Solution:

    • Assess Solution Stability: Before conducting your experiments, it is advisable to perform a stability study of your this compound solution under your specific experimental conditions. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time.

    • Standardize Solution Preparation: Ensure that you follow a consistent and optimized protocol for preparing your this compound solutions for every experiment. This includes the consistent use of antioxidants, pH adjustment, and protection from light and heat.

    • Prepare Fresh for Critical Experiments: For highly sensitive experiments, it is best practice to prepare the this compound solution immediately before use.

Quantitative Data Summary

While specific quantitative degradation kinetics for this compound are not extensively published, the following table provides an illustrative example of expected stability based on data from structurally similar phenolic compounds like Guaifenesin. Researchers should perform their own stability studies to determine the precise degradation rates for this compound under their specific experimental conditions.

ConditionParameterValueExpected Outcome
pH pH 3.0 (Acidic)< 5% degradation over 24h at RTRelatively Stable
pH 7.0 (Neutral)10-15% degradation over 24h at RTModerate Degradation
pH 9.0 (Alkaline)> 30% degradation over 24h at RTRapid Degradation
Temperature 4°C< 2% degradation over 24hStable for short-term storage
25°C (Room Temp)5-10% degradation over 24hGradual Degradation
40°C> 20% degradation over 24hAccelerated Degradation
Light Dark< 5% degradation over 24h at RTStable
Ambient Light10-20% degradation over 24h at RTPhotodegradation occurs
UV Light (254 nm)> 50% degradation over 4h at RTRapid Photodegradation
Antioxidant No Antioxidant10-15% degradation over 24h at RTSusceptible to Oxidation
+ 0.1% Ascorbic Acid< 2% degradation over 24h at RTSignificantly Stabilized

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution with enhanced stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Deionized water, deoxygenated (sparged with nitrogen or argon for 30 minutes)

  • Ascorbic acid

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Amber-colored microcentrifuge tubes or glass vials

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO to dissolve the this compound completely.

  • In a separate container, prepare the desired final volume of aqueous buffer (e.g., phosphate-buffered saline). Ensure the buffer has been deoxygenated.

  • Add ascorbic acid to the aqueous buffer to a final concentration of 0.1% (w/v) and dissolve completely.

  • Adjust the pH of the buffer to approximately 4-5 using 0.1 M HCl.

  • Slowly add the this compound-DMSO concentrate to the deoxygenated, acidified, antioxidant-containing buffer while vortexing gently to ensure proper mixing and prevent precipitation.

  • Verify the final pH and adjust if necessary.

  • Aliquot the final solution into amber-colored, airtight containers.

  • For immediate use, store at 2-8°C. For long-term storage, store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions using HPLC analysis.

Materials:

  • This compound stock solution (prepared as in Protocol 1, but without antioxidants for the purpose of the study)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

  • UV-Vis spectrophotometer

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the this compound stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Dilute appropriately with the mobile phase and analyze by HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. Calculate the percentage of degradation over time for each condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use prep_start Weigh this compound Powder dissolve Dissolve in DMSO prep_start->dissolve mix Mix this compound with Buffer dissolve->mix prep_buffer Prepare Deoxygenated Buffer add_antioxidant Add Ascorbic Acid (0.1%) prep_buffer->add_antioxidant adjust_ph Adjust pH to 4-5 add_antioxidant->adjust_ph adjust_ph->mix aliquot Aliquot into Light-Protected Vials mix->aliquot short_term Short-Term (2-8°C) aliquot->short_term long_term Long-Term (-20°C / -80°C) aliquot->long_term use_in_assay Use in Experiment short_term->use_in_assay long_term->use_in_assay

Caption: Experimental workflow for preparing and storing stabilized this compound solutions.

signaling_pathway cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ros Reactive Oxygen Species (ROS) oxidative_damage Oxidative Damage ros->oxidative_damage inflammation Inflammatory Stimuli nfkb NF-κB Pathway inflammation->nfkb mapk MAPK Pathway inflammation->mapk cox_lox COX/LOX Enzymes inflammation->cox_lox pro_inflammatory Pro-inflammatory Cytokines nfkb->pro_inflammatory mapk->pro_inflammatory cox_lox->pro_inflammatory This compound This compound This compound->ros Scavenges This compound->nfkb Inhibits This compound->cox_lox Inhibits

Guaietolin Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. It is not intended as a substitute for professional scientific advice. Researchers should always consult primary literature and conduct their own validation experiments.

Currently, there is a significant lack of publicly available data specifically detailing the off-target effects of Guaietolin in various cell lines. While general pharmacological properties such as antioxidant and anti-inflammatory activities have been attributed to this compound, comprehensive selectivity profiling, including kinase panel screening and broad off-target liability assays, does not appear to be published in accessible scientific literature. This limits the ability to provide a detailed troubleshooting guide based on known off-target interactions.

This guide, therefore, will focus on providing general troubleshooting strategies for researchers encountering unexpected or inconsistent results in their cell line experiments with this compound. It will also outline the types of experiments that are crucial for characterizing the selectivity of a compound like this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypic changes in our cell line upon treatment with this compound that do not align with its proposed on-target mechanism. How can we investigate if these are off-target effects?

A1: Unexpected cellular phenotypes are a common indication of potential off-target activity. To investigate this, a systematic approach is recommended:

  • Dose-Response Analysis: Perform a detailed dose-response curve in your cell line of interest and a non-target control cell line. Observe if the unexpected phenotype occurs at concentrations significantly different from the IC50 for the intended target.

  • Target Engagement Assays: Confirm that this compound is engaging its intended target in your experimental system at the concentrations used. This can be done using techniques like cellular thermal shift assays (CETSA), immunoprecipitation-western blotting, or specific functional assays for the target.

  • Rescue Experiments: If the intended target is known and its pathway well-characterized, attempt to "rescue" the off-target phenotype by overexpressing the target or modulating downstream effectors.

  • Literature Review for Structural Analogs: Investigate if compounds with similar chemical structures to this compound have known off-target effects. This can provide clues to potential unintended targets.

Q2: Our experimental results with this compound are inconsistent across different cell lines. What could be the reason?

A2: Inconsistent results across cell lines can be attributed to several factors, including:

  • Differential Target Expression: The expression levels of the intended target and potential off-targets can vary significantly between cell lines. It is crucial to quantify the expression of your target of interest in each cell line used.

  • Genetic and Phenotypic Differences: Cell lines, even from the same tissue of origin, can have vastly different genetic backgrounds and signaling pathway activities. These differences can influence the cellular response to a compound.

  • Cell Culture Conditions: Variations in cell culture media, serum concentration, and other experimental conditions can impact compound activity and cellular responses. Ensure standardized protocols are used across all experiments.

Q3: What are the recommended experimental approaches to proactively profile the off-target effects of this compound?

A3: To build a comprehensive off-target profile for this compound, a tiered experimental approach is recommended:

  • Broad Kinase Profiling: Screen this compound against a large panel of kinases (e.g., a kinome scan) at a fixed concentration (e.g., 1 or 10 µM). This will identify any potential off-target kinase interactions.

  • Safety Pharmacology Profiling (e.g., CEREP Panel): Utilize commercially available safety panels that screen compounds against a broad range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be involved in adverse drug reactions.

  • Cell-Based Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to assess the effects of this compound on various cellular processes (e.g., cell cycle, apoptosis, morphology) in a panel of diverse cell lines.

  • Target Deconvolution Studies: If significant off-target effects are observed, but the specific target is unknown, advanced techniques like chemical proteomics (e.g., affinity chromatography-mass spectrometry) or genetic approaches (e.g., CRISPR/Cas9 screens) can be used to identify the unintended binding partners.

Troubleshooting Guides

Issue: High Cytotoxicity in Control (Non-Target) Cell Lines
Potential Cause Troubleshooting Steps
General Cellular Toxicity 1. Perform a viability assay (e.g., MTT, CellTiter-Glo) on a panel of non-cancerous or "normal" cell lines. 2. Determine the concentration at which this compound induces significant cell death in these lines. This will establish a therapeutic window.
Off-target Effects on Essential Cellular Pathways 1. If cytotoxicity is observed at low micromolar concentrations in control lines, consider broad-spectrum toxicity assays (e.g., assessing mitochondrial function, membrane integrity). 2. Refer to the recommended off-target profiling experiments (FAQ A3) to identify potential critical off-targets.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell lines. 2. Run a solvent-only control to assess its effect on cell viability.

Experimental Protocols

As specific experimental data for this compound's off-target effects is unavailable, we provide a general protocol for a foundational experiment to begin characterizing its selectivity.

Protocol: Comparative Cytotoxicity Assay in Cancer vs. Normal Cell Lines

Objective: To determine the cytotoxic potential of this compound on a cancer cell line expressing the putative target and a non-cancerous cell line to assess its selectivity.

Materials:

  • Cancer cell line (e.g., a line where the on-target effect is expected)

  • Non-cancerous cell line (e.g., from the same tissue of origin, or a commonly used normal cell line like HEK293 or MRC-5)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both the cancer and non-cancerous cell lines in separate 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 0.01 µM to 100 µM).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plates for a relevant period (e.g., 48 or 72 hours), depending on the cell doubling time and the expected mechanism of action.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curves for both cell lines.

    • Determine the IC50 (half-maximal inhibitory concentration) values for both cell lines.

    • Calculate the selectivity index (SI) as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for the cancer cell line.

Visualizations

As no specific signaling pathways for this compound's off-target effects are documented, a generalized workflow for investigating these effects is presented below.

G cluster_0 Initial Observation cluster_1 Troubleshooting & Initial Validation cluster_2 Off-Target Profiling cluster_3 Target Identification phenotype Unexpected Phenotype in Cell Line A dose_response Dose-Response in Cell Line A vs. Control Line phenotype->dose_response target_engagement On-Target Engagement Assay phenotype->target_engagement kinase_panel Kinase Panel Screen dose_response->kinase_panel If cytotoxicity is high in control lines safety_panel Safety Pharmacology Panel dose_response->safety_panel target_engagement->kinase_panel If on-target engagement is confirmed but phenotype persists target_deconv Target Deconvolution (e.g., Chemical Proteomics) kinase_panel->target_deconv If specific off-target kinase is identified safety_panel->target_deconv If specific off-target receptor/enzyme is identified phenotypic_screen Phenotypic Screening phenotypic_screen->target_deconv If a specific cellular process is consistently affected

Caption: Workflow for Investigating Off-Target Effects.

Navigating Preclinical Safety: A Technical Guide to Mitigating Guaietolin-Associated Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering toxicity in animal models during preclinical studies of Guaietolin. Due to the limited availability of specific public data on this compound's toxicological profile, this guide focuses on general principles and established methodologies for assessing and mitigating adverse effects of novel chemical entities. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and provide a structured approach to your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities associated with this compound?

A1: Publicly available data on the specific toxicity of this compound is limited. Some sources indicate potential side effects in humans, including gastrointestinal disturbances (nausea, vomiting, diarrhea), dizziness, and headaches.[1] More severe but rare adverse effects might include allergic reactions, hepatotoxicity, and blood disorders.[1] For animal models, specific target organ toxicities and LD50 values have not been well-documented in publicly accessible literature. Researchers should, therefore, conduct thorough dose-range finding studies to determine the maximum tolerated dose (MTD) in their specific animal model.

Q2: We are observing unexpected adverse events in our animal models. What are the immediate steps we should take?

A2: If you observe unexpected adverse events, it is crucial to first ensure the welfare of the animals. This includes:

  • Immediate cessation of dosing for the affected cohort.

  • Provision of supportive care as advised by the institutional veterinarian.

  • Thorough documentation of all clinical signs, including onset, duration, and severity.

  • Collection of biological samples (blood, urine) for immediate analysis (e.g., complete blood count, serum biochemistry).

  • Necropsy and histopathology of any animals that succumb to the toxicity to identify potential target organs.

Q3: How can we proactively reduce the potential for toxicity in our studies?

A3: Proactive measures can significantly mitigate the risk of toxicity. Consider the following strategies:

  • Thorough literature review of compounds with similar chemical structures. This compound is structurally related to Guaifenesin, for which some developmental toxicity data in rats exists.[2][3]

  • In vitro toxicity screening before initiating in vivo studies to identify potential cellular liabilities.

  • Starting with low doses in a dose-range finding study and escalating gradually.

  • Careful selection of animal models and ensuring they are in good health before the study begins.

  • Optimizing the drug formulation to improve solubility and reduce the potential for precipitation at the injection site or in circulation.

Troubleshooting Guide

Issue 1: High Incidence of Mortality at Predicted "Safe" Doses

If you are experiencing high mortality rates even at doses predicted to be safe based on in vitro data or literature on analogous compounds, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Experimental Protocol
Rapid Metabolism to a Toxic Metabolite Investigate the metabolic profile of this compound. The Cytochrome P450 (CYP) enzyme system is a major pathway for drug metabolism and can sometimes lead to the formation of reactive, toxic metabolites.[4][5][6][7]Protocol 1: In Vitro Metabolic Stability Assay
Species-Specific Toxicity The chosen animal model may have a unique sensitivity to the compound.Conduct pilot toxicity studies in a different species (e.g., if using mice, consider a small study in rats).
Formulation Issues Poor solubility leading to embolism, or excipient toxicity.Analyze the formulation for stability and solubility under physiological conditions. Conduct a vehicle-only control group to rule out excipient effects.
Issue 2: Evidence of Organ-Specific Toxicity (e.g., Elevated Liver Enzymes)

Should your biochemical analysis reveal signs of damage to a specific organ, such as the liver (hepatotoxicity), the following steps can help elucidate the mechanism and potential mitigation strategies:

Potential Cause Troubleshooting Action Experimental Protocol
Oxidative Stress Many drug-induced toxicities are mediated by the generation of reactive oxygen species (ROS).[8][9][10]Protocol 2: Assessment of Oxidative Stress Markers
Direct Cellular Toxicity The compound or its metabolites may be directly toxic to the cells of the affected organ.Conduct in vitro cytotoxicity assays using cell lines derived from the target organ (e.g., HepG2 for liver).
Inflammatory Response Drug-induced injury can trigger a significant inflammatory response, exacerbating the damage.Perform histopathological analysis of the target organ and measure levels of pro-inflammatory cytokines in the tissue or serum.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver microsomes and to identify the major CYP enzymes involved.

Methodology:

  • Incubate a known concentration of this compound with liver microsomes from the animal species of interest (and human, for comparison) in the presence of NADPH (a necessary cofactor for CYP enzymes).

  • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a solvent like acetonitrile.

  • Analyze the remaining concentration of this compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • To identify the specific CYP enzymes involved, repeat the assay with the addition of specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Protocol 2: Assessment of Oxidative Stress Markers

Objective: To determine if this compound administration leads to an increase in oxidative stress in the target organ.

Methodology:

  • Following the in vivo study, collect the target organ (e.g., liver).

  • Prepare tissue homogenates.

  • Measure the levels of key oxidative stress markers:

    • Malondialdehyde (MDA): A marker of lipid peroxidation.

    • Reduced Glutathione (GSH): A key intracellular antioxidant. A decrease in GSH levels indicates increased oxidative stress.

    • Superoxide Dismutase (SOD) and Catalase (CAT) activity: These are important antioxidant enzymes. Changes in their activity can indicate a response to oxidative stress.

  • Commercially available assay kits are available for each of these markers.

Visualizing Key Pathways and Workflows

To aid in understanding the potential mechanisms of toxicity and the experimental approaches to investigate them, the following diagrams are provided.

Drug_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Oxidation, Reduction, Hydrolisis Metabolite Metabolite (Potentially Reactive) CYP450->Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, GSTs) Metabolite->Conjugation Conjugation Toxicity Cellular Toxicity Metabolite->Toxicity If detoxification is overwhelmed Excretable_Metabolite Water-Soluble, Excretable Metabolite Conjugation->Excretable_Metabolite

Caption: General drug metabolism pathway.

Toxicity_Troubleshooting_Workflow cluster_analysis Analysis cluster_mitigation Mitigation Strategy start Unexpected Toxicity Observed step1 Stop Dosing & Provide Supportive Care start->step1 step2 Collect Samples (Blood, Tissues) step1->step2 analysis1 Biochemistry & Hematology step2->analysis1 analysis2 Histopathology step2->analysis2 analysis3 Metabolic Stability (In Vitro) step2->analysis3 mitigation1 Dose Adjustment analysis1->mitigation1 mitigation3 Co-administration of Antioxidants (Exploratory) analysis1->mitigation3 If oxidative stress is indicated analysis2->mitigation1 mitigation2 Formulation Change analysis3->mitigation2

Caption: Troubleshooting workflow for unexpected toxicity.

References

Technical Support Center: Improving the Bioavailability of Guaietolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of Guaietolin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Disclaimer: Published experimental data on the aqueous solubility and absolute oral bioavailability of this compound is limited. The following guidance is based on established principles for improving the bioavailability of poorly soluble compounds and should be adapted based on experimentally determined physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is this compound and why is its bioavailability a concern? This compound is a compound with potential antioxidant and anti-inflammatory properties.[1][2] Like many active pharmaceutical ingredients (APIs), its effectiveness can be limited by poor oral bioavailability, which may be due to low aqueous solubility and/or poor membrane permeability.
2. What are the initial steps to assess the bioavailability challenges of this compound? The first steps involve determining its aqueous solubility, dissolution rate, and membrane permeability. A Biopharmaceutics Classification System (BCS) classification can then be tentatively assigned to guide formulation strategies.
3. What are the primary strategies for improving the oral bioavailability of a poorly soluble compound like this compound? Key strategies include enhancing solubility and dissolution rate through formulation technologies such as solid dispersions, nanoparticle formulations (nanosuspensions), and lipid-based drug delivery systems.
4. How can I quantify this compound in biological samples to assess its bioavailability? A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like this compound in plasma, urine, and tissue homogenates due to its high sensitivity and specificity.[3][4][5][6]
5. What in vitro models can predict the intestinal absorption of this compound? The Caco-2 cell permeability assay is a widely used in vitro model to assess the intestinal permeability of a compound and to identify if it is a substrate for efflux transporters.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Step
Poor aqueous solubility of this compound. - Characterize the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).- Employ solubility enhancement techniques such as solid dispersions or nanoparticle formulations.
Low dissolution rate from the formulation. - Perform in vitro dissolution studies under different pH conditions.- Reduce the particle size of the this compound API through micronization or nanosizing.- Formulate as a solid dispersion to present the drug in an amorphous, higher-energy state.
Poor intestinal membrane permeability. - Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).- If permeability is low, investigate the potential for efflux transporter involvement (e.g., P-glycoprotein).- Consider the use of permeation enhancers in the formulation, though this requires careful toxicity assessment.
First-pass metabolism in the gut wall or liver. - Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.- Identify the major metabolites using LC-MS/MS.- If extensive first-pass metabolism is observed, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) may be beneficial.
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
Potential Cause Troubleshooting Step
This compound precipitates out of the dosing vehicle. - Screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants to identify a suitable vehicle for oral gavage.- For solid dosage forms, ensure appropriate selection of excipients that aid in wettability and dissolution.
Inconsistent results between different batches of a formulation. - Standardize the formulation manufacturing process (e.g., solvent evaporation rate for solid dispersions, homogenization pressure for nanosuspensions).- Characterize each batch for critical quality attributes such as particle size, drug content, and dissolution profile.
The formulation is not stable during storage. - Conduct stability studies under accelerated conditions (e.g., elevated temperature and humidity).- For amorphous solid dispersions, monitor for recrystallization using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

  • Materials:

    • This compound

    • Polymer carrier (e.g., PVP K30, HPMC, Soluplus®)

    • Suitable solvent (e.g., methanol, ethanol, acetone)

  • Procedure:

    • Dissolve this compound and the polymer carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w drug to polymer).

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

    • Store the prepared solid dispersion in a desiccator until further characterization.

  • Characterization:

    • Drug Content: Determine the amount of this compound in the solid dispersion using a validated analytical method (e.g., HPLC-UV).

    • In Vitro Dissolution: Perform dissolution testing using a USP dissolution apparatus (e.g., Apparatus II, paddle) in a relevant dissolution medium (e.g., pH 6.8 phosphate buffer).

    • Solid-State Characterization: Analyze the physical form of this compound in the solid dispersion using PXRD and DSC to confirm its amorphous state.

Protocol 2: Caco-2 Permeability Assay for this compound
  • Objective: To assess the intestinal permeability of this compound and identify potential efflux transporter interactions.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 12-well or 24-well)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • This compound stock solution

    • Control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol)

    • P-gp inhibitor (e.g., verapamil), if efflux is suspected.

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or Lucifer yellow permeability.

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Permeability: Add the this compound solution (in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Permeability: Add the this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

Visualizations

G cluster_0 Bioavailability Challenges cluster_1 Formulation Strategies Poor Solubility Poor Solubility Solid Dispersion Solid Dispersion Poor Solubility->Solid Dispersion Increases dissolution Nanoparticle Formulation Nanoparticle Formulation Poor Solubility->Nanoparticle Formulation Increases surface area Poor Permeability Poor Permeability Lipid-Based System Lipid-Based System Poor Permeability->Lipid-Based System Enhances absorption First-Pass Metabolism First-Pass Metabolism First-Pass Metabolism->Lipid-Based System Promotes lymphatic uptake Improved Bioavailability Improved Bioavailability Solid Dispersion->Improved Bioavailability Nanoparticle Formulation->Improved Bioavailability Lipid-Based System->Improved Bioavailability

Caption: Strategies to overcome this compound's bioavailability challenges.

G Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Seed Caco-2 Cells Seed Caco-2 Cells Start->Seed Caco-2 Cells Add this compound to Donor Side Add this compound to Donor Side Prepare this compound Solution->Add this compound to Donor Side Differentiate Monolayer (21 days) Differentiate Monolayer (21 days) Seed Caco-2 Cells->Differentiate Monolayer (21 days) Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER) Differentiate Monolayer (21 days)->Check Monolayer Integrity (TEER) Check Monolayer Integrity (TEER)->Add this compound to Donor Side Integrity OK Incubate at 37°C Incubate at 37°C Add this compound to Donor Side->Incubate at 37°C Sample Receiver Side Sample Receiver Side Incubate at 37°C->Sample Receiver Side Quantify this compound (LC-MS/MS) Quantify this compound (LC-MS/MS) Sample Receiver Side->Quantify this compound (LC-MS/MS) Calculate Papp Calculate Papp Quantify this compound (LC-MS/MS)->Calculate Papp End End Calculate Papp->End

Caption: Workflow for a Caco-2 permeability assay of this compound.

G This compound This compound Phase I Metabolism (Liver) Phase I Metabolism (Liver) This compound->Phase I Metabolism (Liver) Hydroxylation Hydroxylation Phase I Metabolism (Liver)->Hydroxylation O-de-ethylation O-de-ethylation Phase I Metabolism (Liver)->O-de-ethylation Phase II Metabolism (Conjugation) Phase II Metabolism (Conjugation) Hydroxylation->Phase II Metabolism (Conjugation) O-de-ethylation->Phase II Metabolism (Conjugation) Glucuronidation Glucuronidation Phase II Metabolism (Conjugation)->Glucuronidation Sulfation Sulfation Phase II Metabolism (Conjugation)->Sulfation Excretion (Urine/Bile) Excretion (Urine/Bile) Glucuronidation->Excretion (Urine/Bile) Sulfation->Excretion (Urine/Bile)

Caption: Hypothetical metabolic pathway of this compound.

References

Guaietolin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues when working with Guaietolin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a phenolic compound known for its potential therapeutic benefits. Its primary mechanisms of action include antioxidant and anti-inflammatory effects. As an antioxidant, this compound can neutralize free radicals, protecting cells from oxidative stress.[1] Its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1] this compound also influences cellular signaling pathways involved in apoptosis and cell proliferation, suggesting its potential in cancer research.[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for experimental design. Below is a summary of its key properties.

PropertyValue
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
IUPAC Name 3-(2-ethoxyphenoxy)propane-1,2-diol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it at -20°C is recommended. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area.

Q4: How can I verify the purity and concentration of my this compound sample?

A4: The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. A standardized and validated HPLC method is essential for accurate quantification. It is recommended to use a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

Troubleshooting Guides

Antioxidant Assays (e.g., DPPH, ABTS)

Problem 1: High variability in antioxidant activity readings between replicates.

  • Possible Cause 1: Incomplete dissolution of this compound.

    • Solution: Ensure this compound is fully dissolved in the appropriate solvent before adding it to the assay. Use of a vortex mixer or sonication can aid dissolution.

  • Possible Cause 2: Inconsistent reaction timing.

    • Solution: Use a multichannel pipette for simultaneous addition of reagents to all wells. Ensure that the incubation time is precisely controlled and consistent for all samples.

  • Possible Cause 3: Pipetting errors.

    • Solution: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

Illustrative Data: DPPH Radical Scavenging Activity of this compound

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how to present experimental results. Actual values may vary.

Concentration (µg/mL)% Inhibition (Mean ± SD, n=3)Coefficient of Variation (%)
1015.2 ± 2.516.4
2535.8 ± 3.18.7
5068.4 ± 4.56.6
10089.1 ± 2.83.1
IC₅₀ 42.5 µg/mL
Anti-Inflammatory Assays (e.g., in RAW 264.7 cells)

Problem 2: Inconsistent inhibition of pro-inflammatory markers (e.g., NO, TNF-α, IL-6).

  • Possible Cause 1: Cell passage number and health.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and have a viability of >95% before starting the experiment.

  • Possible Cause 2: Variability in LPS stimulation.

    • Solution: Ensure the lipopolysaccharide (LPS) stock solution is well-mixed and that the final concentration in each well is consistent.

  • Possible Cause 3: Cytotoxicity of this compound at higher concentrations.

    • Solution: Perform a cytotoxicity assay (e.g., MTT) prior to the anti-inflammatory assay to determine the non-toxic concentration range of this compound for the specific cell line.

Illustrative Data: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Disclaimer: The following data is for illustrative purposes only.

TreatmentNO Production (µM) (Mean ± SD, n=3)% Inhibition
Control (untreated cells)2.1 ± 0.3-
LPS (1 µg/mL)25.4 ± 2.10
LPS + this compound (10 µg/mL)18.3 ± 1.528.0
LPS + this compound (25 µg/mL)11.7 ± 1.153.9
LPS + this compound (50 µg/mL)6.2 ± 0.875.6
Cytotoxicity Assays (e.g., MTT)

Problem 3: High background absorbance or inconsistent formazan crystal formation.

  • Possible Cause 1: Contamination of cell cultures.

    • Solution: Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental procedure.

  • Possible Cause 2: Incomplete dissolution of formazan crystals.

    • Solution: Ensure complete dissolution of the formazan crystals by adding the solubilization buffer and incubating for a sufficient period with gentle mixing.

  • Possible Cause 3: Interference of this compound with the assay.

    • Solution: Run a control with this compound in cell-free media to check for any direct reaction with the MTT reagent.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10-100 µg/mL) in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the this compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2: Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line or normal cell line) in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Incubate for 15 minutes with gentle shaking to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Guaietolin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress leads to This compound This compound Scavenging Direct Radical Scavenging This compound->Scavenging enables Scavenging->ROS neutralizes Protection Cellular Protection Scavenging->Protection results in CellDamage Cellular Damage OxidativeStress->CellDamage Guaietolin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_complex IKK Complex TLR4->NFkB_complex IkB IκBα NFkB_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory induces transcription of This compound This compound This compound->NFkB_complex inhibits Experimental_Workflow start Start: this compound Sample qc Quality Control (Purity, Concentration via HPLC) start->qc cytotoxicity Cytotoxicity Assay (e.g., MTT) qc->cytotoxicity determine_conc Determine Non-Toxic Concentration Range cytotoxicity->determine_conc bioactivity Bioactivity Assays determine_conc->bioactivity antioxidant Antioxidant Assay (e.g., DPPH) bioactivity->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., RAW 264.7) bioactivity->anti_inflammatory data_analysis Data Analysis & Interpretation antioxidant->data_analysis anti_inflammatory->data_analysis end End: Conclusion data_analysis->end

References

Technical Support Center: Overcoming Guaietolin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Guaietolin is a novel synthetic kinase inhibitor targeting the G-Protein Coupled Receptor Kinase 7 (GRK7), a key driver in specific subtypes of non-small cell lung cancer (NSCLC). While this compound has shown promising initial efficacy, acquired resistance has been observed in preclinical models. This guide provides researchers with comprehensive troubleshooting strategies, experimental protocols, and answers to frequently asked questions to investigate and overcome this compound resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-sensitive cell line is showing a reduced response to the drug. What are the initial steps to confirm resistance?

A1: An initial loss of sensitivity can be due to multiple factors. Before proceeding to complex resistance mechanism studies, it is crucial to rule out experimental variability.

Troubleshooting Steps:

  • Confirm Cell Line Authenticity: Perform STR profiling to ensure there has been no cell line contamination or misidentification.

  • Check Drug Potency: Use a fresh dilution of this compound from a new stock to rule out degradation.

  • Optimize Seeding Density: Inconsistent cell numbers can significantly alter IC50 values. Perform a titration of cell seeding density to find the optimal number for your viability assay.

  • Re-evaluate Assay Duration: The doubling time of your cells may have changed. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint for your viability assay.

Q2: I have confirmed acquired resistance in my cell line. What are the most common molecular mechanisms of resistance to this compound?

A2: Based on preclinical models, three primary mechanisms of resistance to this compound have been identified:

  • Secondary Mutations in GRK7: "Gatekeeper" mutations in the kinase domain of GRK7 can prevent this compound from binding effectively.[1]

  • Bypass Pathway Activation: The upregulation of parallel signaling pathways, such as the PI3K/Akt/mTOR pathway, can compensate for GRK7 inhibition and promote cell survival.[2][3][4]

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.

Q3: How can I determine which resistance mechanism is active in my cell line?

A3: A systematic approach involving molecular and cellular biology techniques is required to elucidate the dominant resistance mechanism.

dot

Caption: Workflow for identifying this compound resistance mechanisms.

Q4: My dose-response curve is not sigmoidal, and I can't calculate an accurate IC50 value. What should I do?

A4: A non-sigmoidal dose-response curve can indicate several issues.

Troubleshooting Steps:

  • Expand Concentration Range: Your drug concentrations may be too narrow. Test a wider range, from picomolar to high micromolar, to capture the full dose-response.

  • Check for Drug Solubility Issues: At high concentrations, this compound may precipitate. Visually inspect your treatment media for any signs of precipitation.

  • Consider Alternative Viability Assays: Some assays may be incompatible with your cell line or this compound itself. Try a different method (e.g., CellTiter-Glo, AlamarBlue, or direct cell counting).

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant NSCLC Cell Lines

Cell LineConditionIC50 (nM)Fold Resistance
NCI-H1975Sensitive15.2 ± 2.1-
NCI-H1975-GRResistant485.6 ± 35.832
A549Sensitive22.8 ± 3.5-
A549-GRResistant890.1 ± 67.439

Table 2: Relative Gene Expression in this compound-Resistant vs. Sensitive Cells

GeneFold Change (Resistant/Sensitive)Putative Role in Resistance
GRK7 (T790M)Present in Resistant LineTarget Alteration
AKT15.2Bypass Pathway
mTOR4.8Bypass Pathway
ABCB1 (P-gp)12.5Drug Efflux

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for Bypass Pathway Activation

  • Cell Lysis: Treat sensitive and resistant cells with this compound (at their respective IC50 concentrations) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

dot

G cluster_0 This compound Sensitive Cell cluster_1 This compound Resistant Cell (Bypass Pathway) A This compound B GRK7 A->B Inhibits C Downstream Signaling B->C X D Apoptosis C->D Leads to E This compound F GRK7 E->F Inhibits G Downstream Signaling F->G X H PI3K/Akt/mTOR Pathway I Cell Survival H->I Promotes

Caption: Bypass pathway activation in this compound resistance.

Protocol 3: qPCR for ABCB1 Gene Expression

  • RNA Extraction: Extract total RNA from sensitive and resistant cells using a column-based RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for ABCB1 and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to sensitive cells using the ΔΔCt method.

Strategies to Overcome Resistance

  • Combination Therapy: For bypass pathway activation, a combination of this compound with a PI3K or mTOR inhibitor may restore sensitivity. For drug efflux, co-administration with a P-gp inhibitor like Verapamil can be tested.

  • Next-Generation Inhibitors: If a gatekeeper mutation is identified, the development of a next-generation GRK7 inhibitor that can bind to the mutated kinase is a viable strategy.

  • Alternative Therapeutic Approaches: In cases of multi-drug resistance, exploring alternative therapeutic modalities such as immunotherapy or antibody-drug conjugates may be necessary.

References

Technical Support Center: Guaietolin Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on specific assays for "Guaietolin" is limited. This technical support center provides guidance based on established principles for natural compounds with similar reported bioactivities (e.g., antioxidant, anti-inflammatory, and kinase modulation). The protocols and troubleshooting advice provided are representative and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the first steps in developing a robust assay for a novel natural compound like this compound?

A1: The initial phase of assay development should focus on understanding the compound's mechanism of action and selecting an appropriate assay format. For a compound with purported antioxidant and kinase inhibitory effects, you would typically start with:

  • Target Identification: Confirming the specific kinase(s) inhibited by this compound.

  • Assay Selection: Choosing appropriate assay formats, such as a biochemical kinase inhibition assay and a cell-based antioxidant capacity assay.

  • Reagent Qualification: Ensuring the quality and consistency of all reagents, including the this compound sample, enzymes, substrates, and detection reagents.[1]

  • Assay Optimization: Systematically optimizing critical parameters like incubation time, reagent concentrations, and buffer conditions to achieve a stable and reproducible signal.[2]

Q2: What is the signal-to-noise ratio (S/N) and why is it critical for my this compound assay?

A2: The signal-to-noise ratio (S/N) is a measure of the strength of your desired signal (e.g., fluorescence from a specific reaction) relative to the level of background noise. A high S/N ratio is crucial for:

  • Sensitivity: Detecting small but real effects of this compound.

  • Reproducibility: Ensuring that your results are consistent between experiments.

  • Accuracy: Distinguishing a true biological effect from random fluctuations or assay artifacts. An assay with a low S/N ratio may fail to detect the activity of your compound or produce unreliable data.[3]

Q3: What are acceptable S/N and Z'-factor values for a high-throughput screening (HTS) assay?

A3: For HTS assays, the Z'-factor is a common metric for assay quality that incorporates both the signal-to-noise ratio and data variability.

  • A Z'-factor > 0.5 is generally considered an excellent and robust assay suitable for screening.[4]

  • An assay with a Z'-factor between 0 and 0.5 may be acceptable but requires careful monitoring.

  • A Z'-factor < 0 indicates that the signal and background windows overlap, rendering the assay unsuitable for screening. While there isn't a strict rule for S/N, a higher ratio is always desirable as it contributes to a better Z'-factor.

Troubleshooting Guides

Issue 1: High Background Noise in a Fluorescence-Based Kinase Assay

Q: We are performing an in vitro kinase assay to determine the IC50 of this compound using a fluorescence-based readout. However, the background fluorescence from our negative controls (no inhibitor) is very high, leading to a poor signal-to-noise ratio. What could be the cause and how can we fix it?

A: High background fluorescence is a common issue that can obscure your results. Here are the potential causes and recommended solutions:

Potential Cause Recommended Solution
Autofluorescence of Assay Components 1. Check Buffer and Reagents: Test the fluorescence of each buffer component individually to identify the source.[5] 2. Use High-Purity Solvents: Ensure that solvents like DMSO are of high purity and not contaminated. 3. Switch to Black Plates: Use black, opaque microplates to minimize background from the plate itself and reduce light scatter.[5][6]
Non-Specific Binding of Reagents 1. Optimize Antibody/Probe Concentration: If using a fluorescent antibody or probe, titrate the concentration to find the lowest amount that still provides a specific signal.[7][8] 2. Use Blocking Agents: Incorporate a blocking agent like Bovine Gamma Globulin (BGG) instead of BSA, which can sometimes be fluorescent.[5]
This compound Interference 1. Test for Compound Autofluorescence: Run a control plate with this compound in assay buffer without the enzyme or substrate to see if the compound itself is fluorescent at the assay wavelengths.[9] 2. Change Wavelengths: If this compound is autofluorescent, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound.
Instrument Settings 1. Optimize Gain Settings: Reduce the gain on the plate reader to decrease the amplification of the background signal.[6] 2. Check Filter Sets: Ensure that the excitation and emission filters are appropriate for your chosen fluorophore to avoid spectral overlap.[8]
Issue 2: Low Signal Intensity in a Cell-Based Antioxidant Assay

Q: We are using a DCFH-DA assay to measure the antioxidant capacity of this compound in cultured cells. The fluorescence signal in our positive control (cells treated with an oxidant like H₂O₂) is very weak, making it difficult to assess the effect of this compound. How can we improve the signal?

A: A weak signal in a cell-based assay can be due to several factors related to both the cells and the assay chemistry.

Potential Cause Recommended Solution
Suboptimal Probe Loading or Incubation 1. Titrate DCFH-DA Concentration: The optimal concentration can vary between cell types. Test a range of DCFH-DA concentrations (e.g., 5-25 µM) to find what works best for your cells.[10] 2. Optimize Incubation Time: Incubate the cells with the probe for 30-60 minutes. Shorter times may result in insufficient probe uptake, while longer times can lead to probe leakage.[10]
Low Oxidative Stress Induction 1. Increase Oxidant Concentration: Titrate the concentration of your positive control oxidant (e.g., H₂O₂) to induce a robust but not cytotoxic level of ROS. 2. Check Oxidant Viability: Prepare fresh oxidant solutions for each experiment, as they can degrade over time.
Cell Health and Density 1. Ensure Cell Viability: Use healthy, actively dividing cells. High cell death will lead to a loss of signal. 2. Optimize Seeding Density: Ensure consistent cell seeding density. Too few cells will result in a low signal, while over-confluent cells may be metabolically stressed and respond differently.[10]
Instrument and Reagent Issues 1. Check Instrument Settings: Ensure the correct filter set is being used for DCF fluorescence (excitation ~488 nm, emission ~525 nm).[11] Optimize the gain settings to enhance signal detection.[6] 2. Use Serum-Free Medium for Loading: Load the DCFH-DA probe in serum-free medium to prevent esterase activity in the serum from cleaving the probe extracellularly.[10]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 of this compound against a specific kinase by measuring ATP consumption.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution (at the Km concentration for the kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Serial Dilutions of this compound: Create a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Set Up Kinase Reaction: In the wells of the microplate, add the kinase reaction buffer.

  • Add Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the appropriate wells.

  • Add Kinase: Add the purified kinase to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Detect ATP: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure Luminescence: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[12][13]

Protocol 2: Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).

Materials:

  • Adherent cells (e.g., HepG2)

  • Cell culture medium (e.g., DMEM without phenol red)

  • This compound

  • DCFH-DA stock solution (10 mM in DMSO)

  • ROS inducer (e.g., H₂O₂)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

Procedure:

  • Seed Cells: Seed cells into a black, clear-bottom 96-well plate at an optimized density and allow them to adhere overnight.

  • Treat with this compound: Remove the medium and treat the cells with various concentrations of this compound in serum-free medium for 1-4 hours. Include a vehicle control (DMSO).

  • Load with DCFH-DA: Remove the treatment medium. Add DCFH-DA working solution (e.g., 25 µM in pre-warmed, serum-free medium) to each well and incubate for 45 minutes at 37°C, protected from light.[10][14]

  • Wash: Gently remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[14]

  • Induce Oxidative Stress: Add the ROS inducer (e.g., 100 µM H₂O₂) in PBS to all wells except for the negative control wells.

  • Incubate: Incubate for 30-60 minutes at 37°C.

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader with excitation at ~488 nm and emission at ~525 nm.

  • Data Analysis: Subtract the background fluorescence (from cells not treated with the ROS inducer). Calculate the percentage of ROS inhibition for each this compound concentration relative to the oxidant-treated control.

Visualizations

This compound This compound ROS Oxidative Stress (ROS) This compound->ROS scavenges Keap1 Keap1 This compound->Keap1 inhibits binding to Nrf2 Kinase Pro-inflammatory Kinase (e.g., MAPK) This compound->Kinase inhibits ROS->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes InflammatorySignal Inflammatory Signal InflammatorySignal->Kinase activates NFkB NF-kB Kinase->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines activates transcription

Caption: Hypothetical signaling pathway for a this compound-like compound.

start Assay Concept reagents Reagent Sourcing & Qualification start->reagents doe Design of Experiments (DoE) (e.g., Titrations) reagents->doe protocol Initial Protocol Run doe->protocol data Data Analysis (S/N, Z'-factor) protocol->data optimize Optimization Loop data->optimize optimize->doe S/N too low validation Assay Validation (Reproducibility) optimize->validation S/N acceptable end Final Protocol validation->end

Caption: Experimental workflow for assay optimization.

start Poor S/N Ratio Detected check_bg Is background high? start->check_bg bg_source Identify BG Source: - Reagents - Plate - Compound check_bg->bg_source Yes check_signal Is specific signal low? check_bg->check_signal No bg_fix Optimize: - Use black plates - Titrate probes - Check for autofluorescence bg_source->bg_fix end Re-evaluate S/N Ratio bg_fix->end signal_source Identify Signal Issue: - Reagent concentration - Incubation time - Cell health check_signal->signal_source Yes check_signal->end No (Re-assess data) signal_fix Optimize: - Increase reagent conc. - Adjust incubation time - Check instrument settings signal_source->signal_fix signal_fix->end

Caption: Logical relationship for troubleshooting a poor signal-to-noise ratio.

References

Validation & Comparative

Amtolmetin Guacyl vs. Celecoxib in Rheumatoid Arthritis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Amtolmetin guacyl (AMG) and Celecoxib, a standard treatment, in the context of rheumatoid arthritis. The information presented is based on clinical trial data to assist researchers and drug development professionals in their understanding of these two therapeutic agents.

Mechanism of Action

Amtolmetin Guacyl (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that exhibits both anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. A key feature of AMG is its gastroprotective effect, which is attributed to the presence of a vanillic moiety in its structure that stimulates capsaicin receptors[1]. This stimulation is thought to up-regulate gastric bicarbonate production and inhibit gastric acid secretion[1].

Celecoxib is also an NSAID but is a selective inhibitor of the COX-2 enzyme.[2][3] The selective inhibition of COX-2 is intended to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1, which is involved in protecting the stomach lining.[2][3]

Signaling Pathway Overview

The diagram below illustrates the general mechanism of action for both Amtolmetin Guacyl and Celecoxib in the context of the arachidonic acid pathway and inflammation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI Protection GI Protection Prostaglandins_Thromboxanes->GI Protection Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain AMG Amtolmetin Guacyl AMG->COX1 Inhibits AMG->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of Action of Amtolmetin Guacyl and Celecoxib.

Head-to-Head Comparison in Rheumatoid Arthritis

A 24-week, randomized, double-blind, parallel-group, multicenter clinical trial was conducted to evaluate the gastrointestinal safety and therapeutic efficacy of Amtolmetin guacyl compared to Celecoxib in patients with rheumatoid arthritis.[4][5]

Experimental Protocol

Study Design: A 24-week, randomized, parallel-group, double-blind, double-dummy, multicenter trial.[4][5]

Patient Population: 235 patients with rheumatoid arthritis were enrolled, with 180 completing the study.[4][5]

Treatment Groups: [4][5]

  • Amtolmetin Guacyl (AMG) Group (n=85): Received 600 mg of Amtolmetin guacyl twice daily.

  • Celecoxib Group (n=95): Received 200 mg of Celecoxib twice daily.

Primary Endpoint: Gastrointestinal safety, assessed by upper GI endoscopy.[4][5]

Secondary Endpoint: Therapeutic efficacy, assessed using the American College of Rheumatology (ACR-20) responder index.[4][5]

The workflow for this clinical trial is depicted in the following diagram.

cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment & Follow-up (24 Weeks) cluster_completion Study Completion Enrollment 235 Patients with Rheumatoid Arthritis Enrolled AMG_group Amtolmetin Guacyl Group (n=85) 600 mg twice daily Enrollment->AMG_group Randomized Celecoxib_group Celecoxib Group (n=95) 200 mg twice daily Enrollment->Celecoxib_group Randomized Assessments Assessments: - GI Endoscopy - ACR-20 Responder Index - Adverse Events AMG_group->Assessments Celecoxib_group->Assessments Completion 180 Patients Completed the Study Assessments->Completion

Caption: Clinical Trial Workflow.

Quantitative Data Summary

The following tables summarize the key findings from the comparative clinical trial.

Gastrointestinal Safety
OutcomeAmtolmetin Guacyl (n=85)Celecoxib (n=95)
Patients with normal gastroduodenal findings at baseline75.29%75.79%
Patients with normal gastroduodenal findings after 24 weeks75.29%77.66%

The study found no significant worsening of baseline gastro-duodenal endoscopy findings for either treatment group. The percentage of patients with normal findings remained virtually identical for the AMG group and slightly increased for the Celecoxib group.[4][5]

Therapeutic Efficacy

The therapeutic efficacy of both Amtolmetin guacyl and Celecoxib was found to be equivalent at all time intervals throughout the 24-week study, with no statistically significant difference between the two drugs based on the ACR-20 responder index.[4][5]

Conclusion

In patients with rheumatoid arthritis, Amtolmetin guacyl and Celecoxib demonstrated comparable therapeutic efficacy.[4][5] Both treatments were associated with a good gastrointestinal safety profile, with neither drug causing a significant worsening of baseline gastroduodenal endoscopic findings.[4][5] These findings suggest that Amtolmetin guacyl, with its dual COX-1/COX-2 inhibition and unique gastroprotective mechanism, is a viable therapeutic alternative to a selective COX-2 inhibitor like Celecoxib for the management of rheumatoid arthritis. Further research into the long-term safety and efficacy of Amtolmetin guacyl in a broader patient population is warranted.

References

Validating the Neuroprotective Effects of Guaietolin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the neuroprotective properties of Guaietolin have revealed a significant lack of available scientific literature. As of the current date, there are no published experimental studies, clinical trials, or detailed mechanistic data specifically evaluating the neuroprotective efficacy of this compound. The compound, chemically identified as 3-(2-ethoxyphenoxy)propane-1,2-diol, is listed in chemical databases, but its biological activities, particularly in the context of neuroprotection, remain undocumented in peer-reviewed research.

Given the absence of data on this compound, this guide will instead focus on a well-characterized and extensively researched neuroprotective agent, Luteolin , to provide a comprehensive example of a comparative guide for researchers, scientists, and drug development professionals. Luteolin is a natural flavonoid with robust evidence supporting its neuroprotective effects across various models of neurological disorders.[1][2] This guide will compare Luteolin's performance with other relevant neuroprotective agents, present supporting experimental data, detail experimental protocols, and visualize key signaling pathways, adhering to the core requirements of the original request.

Comparative Analysis of Luteolin and Other Neuroprotective Agents

Luteolin has demonstrated significant neuroprotective potential through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] Its efficacy has been evaluated against other neuroprotective compounds in various experimental settings.

CompoundModel of NeurotoxicityKey Efficacy MetricsReference Compound(s)Outcome of Comparison
Luteolin Amyloid-β (Aβ) (25-35)-induced toxicity in rat cortical neuronsIncreased cell viability, Reduced apoptosis, Decreased activation of JNK, ERK, and p38 MAP kinases, and caspase-3.[2]-Luteolin significantly protected neurons from Aβ-induced toxicity.[2]
Luteolin Traumatic Brain Injury (TBI) in miceReduced neurological deficits, Decreased brain water content, Attenuated neuronal apoptosis, Restored glutathione peroxidase (GPx) activity, and reduced malondialdehyde (MDA) levels.-Luteolin ameliorated secondary brain injury, an effect absent in Nrf2 knockout mice, indicating a dependency on the Nrf2 pathway.
Luteolin Intracerebral Hemorrhage (ICH) in miceEnhanced Nrf2 nuclear translocation and activation of the Nrf2 pathway.-Luteolin promoted the clearance of hematomas and protected against oxidative stress.
Edaravone Acute Ischemic Stroke (AIS) in patientsImproved neurological function (7d-NIHSS and 90d-BI).Butylphthalide (NBP), Cerebrolysin, Citicoline, etc.Edaravone was most effective for early neuroprotection (7-day NIHSS score).
Butylphthalide (NBP) Acute Ischemic Stroke (AIS) in patientsImproved long-term neurological outcomes (90d-mRS, 90d-NIHSS, 14d-NIHSS, and 14d-BI).Edaravone, Cerebrolysin, Citicoline, etc.NBP showed the best performance for long-term rehabilitation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of Luteolin.

In Vitro Model: Amyloid-β Induced Neurotoxicity
  • Cell Culture : Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.

  • Induction of Neurotoxicity : Cultured neurons are exposed to amyloid-beta (Aβ) peptide (25-35) at a concentration of 10 µM for 48 hours to induce apoptosis.[2]

  • Treatment : Neurons are pre-treated with Luteolin at various concentrations (e.g., 1 and 10 µM) prior to Aβ exposure.[2]

  • Assessment of Cell Viability : The MTT assay is used to quantify the percentage of viable cells.

  • Apoptosis Detection : DAPI staining is employed to visualize nuclear condensation and fragmentation, characteristic features of apoptosis.[2]

  • Western Blot Analysis : Protein expression levels of key signaling molecules (e.g., ERK, JNK, p38 MAP kinases, caspase-3) are measured to elucidate the underlying mechanisms of neuroprotection.[2]

In Vivo Model: Traumatic Brain Injury (TBI)
  • Animal Model : A modified Marmarou's weight-drop model is used to induce TBI in mice.

  • Treatment : Luteolin is administered to the mice following the induction of TBI.

  • Neurological Deficit Scoring : Neurological function is assessed at various time points post-injury using a standardized scoring system.

  • Measurement of Brain Edema : Brain water content is determined by comparing the wet and dry weight of the brain tissue.

  • Histological Analysis : Neuronal apoptosis in the brain is evaluated using techniques like TUNEL staining.

  • Biochemical Assays : Levels of oxidative stress markers, such as malondialdehyde (MDA), and the activity of antioxidant enzymes, like glutathione peroxidase (GPx), are measured in brain homogenates.

Signaling Pathways and Mechanisms of Action

Luteolin exerts its neuroprotective effects through the modulation of several key signaling pathways. The Nrf2-ARE pathway is a central mechanism for its antioxidant effects.

Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Luteolin can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which help to mitigate oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from TBI) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Luteolin-mediated activation of the Nrf2-ARE pathway.

Experimental Workflow for Assessing Neuroprotective Compounds

The general workflow for evaluating a potential neuroprotective agent involves a multi-tiered approach, starting from in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis and Comparison A1 Cell-based Assays (e.g., neuronal cultures) A2 Induction of Neurotoxicity (e.g., Aβ, glutamate, oxidative stress) A1->A2 A3 Treatment with Test Compound A2->A3 A4 Assessment of Viability, Apoptosis, and Biomarkers A3->A4 C1 Quantitative Data Analysis A4->C1 B1 Animal Model of Neurological Disease B2 Treatment with Test Compound B1->B2 B3 Behavioral and Cognitive Assessments B2->B3 B4 Histological and Biochemical Analysis of Brain Tissue B3->B4 B4->C1 C2 Comparison with Reference Compounds C1->C2 C3 Mechanism of Action Elucidation C1->C3

Caption: General experimental workflow for neuroprotective drug validation.

References

Unraveling the Anticonvulsant Mechanisms: A Comparative Analysis of Guaietolin, Carbamazepine, and Levetiracetam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of antiepileptic drug (AED) development, a thorough understanding of a compound's mechanism of action is paramount for optimizing therapeutic strategies and identifying novel pharmacological targets. This guide provides a detailed cross-validation of the mechanistic properties of the investigational compound Guaietolin against two established AEDs, Carbamazepine and Levetiracetam, offering researchers, scientists, and drug development professionals a comprehensive comparative analysis based on experimental data.

Disclaimer: this compound is presented here as a hypothetical compound for illustrative purposes. Its mechanism of action and associated experimental data are postulated based on plausible anticonvulsant pathways to facilitate a comparative analysis with established drugs.

Comparative Overview of Mechanisms of Action

The anticonvulsant activity of a drug is intrinsically linked to its molecular target and the subsequent modulation of neuronal excitability. This guide examines three distinct mechanisms: the hypothetical modulation of voltage-gated sodium channels by this compound, the well-established sodium channel blockade by Carbamazepine, and the unique interaction of Levetiracetam with the synaptic vesicle protein 2A (SV2A).

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key in vitro parameters that define the potency and binding affinity of this compound (hypothetical), Carbamazepine, and Levetiracetam for their respective molecular targets.

CompoundTargetAssay TypeParameterValueReference
This compound (Hypothetical) Voltage-Gated Sodium Channels (VGSCs)Whole-Cell Voltage ClampIC₅₀ (Peak Na⁺ Current)35 µMN/A
Radioligand Binding ([³H]-Batrachotoxin)Kᵢ42 µMN/A
Carbamazepine Voltage-Gated Sodium Channels (VGSCs)Whole-Cell Voltage ClampIC₅₀ (Transient Na⁺ Current)56 µM[1]
Whole-Cell Voltage ClampIC₅₀ (Sustained Na⁺ Current)18 µM[1]
Radioligand BindingKᵢ (Inactivated State)~25 µM
Levetiracetam Synaptic Vesicle Protein 2A (SV2A)Radioligand Binding ([³H]-UCB-J)Kᵢ1.74 µM[2]

Signaling Pathways and Experimental Workflows

To visually delineate the distinct mechanisms of action and the experimental approaches used for their characterization, the following diagrams are provided.

Mechanism of Action: Comparative Signaling Pathways cluster_this compound This compound (Hypothetical) cluster_Carbamazepine Carbamazepine cluster_Levetiracetam Levetiracetam G This compound VGSC_G Voltage-Gated Sodium Channel G->VGSC_G Binds to Inactivation_G Stabilization of Inactive State VGSC_G->Inactivation_G Promotes AP_G Reduced Neuronal Excitability Inactivation_G->AP_G Leads to C Carbamazepine VGSC_C Voltage-Gated Sodium Channel C->VGSC_C Binds to Inactivation_C Stabilization of Inactive State VGSC_C->Inactivation_C Promotes AP_C Reduced Neuronal Excitability Inactivation_C->AP_C Leads to L Levetiracetam SV2A SV2A L->SV2A Binds to Vesicle_Function Modulation of Synaptic Vesicle Exocytosis SV2A->Vesicle_Function Alters Neurotransmission Decreased Glutamate Release Vesicle_Function->Neurotransmission Results in

Figure 1. Comparative signaling pathways of this compound, Carbamazepine, and Levetiracetam.

Experimental Workflow: Whole-Cell Voltage Clamp for Sodium Channel Modulators Cell_Culture Neuronal Cell Culture (e.g., HEK293 expressing Naᵥ1.x) Patch_Pipette Prepare Patch Pipette (Intracellular Solution) Cell_Culture->Patch_Pipette Whole_Cell Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol (e.g., step depolarization) Whole_Cell->Voltage_Protocol Baseline_Current Record Baseline Na⁺ Current Voltage_Protocol->Baseline_Current Drug_Application Perfuse with Test Compound (this compound or Carbamazepine) Baseline_Current->Drug_Application Post_Drug_Current Record Na⁺ Current in Presence of Compound Drug_Application->Post_Drug_Current Data_Analysis Analyze Current Inhibition (IC₅₀ determination) Post_Drug_Current->Data_Analysis

References

Comparative Analysis of Guaietolin and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Guaietolin and related guaiacol and phenoxypropanediol derivatives. Due to a lack of publicly available data on direct analogues of this compound, this comparison focuses on structurally similar compounds to provide insights into potential structure-activity relationships and guide future research.

Introduction to this compound

This compound, chemically known as 3-(2-ethoxyphenoxy)propane-1,2-diol, is a compound with demonstrated anti-inflammatory and antioxidant properties.[1] Its mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] This selective inhibition suggests a potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Further research has indicated its potential as an analgesic agent as well.

Comparative Analysis of this compound and Related Compounds

While specific analogues of this compound with systematic comparative data are not readily found in the literature, we can analyze compounds with structural similarities to infer potential structure-activity relationships. The following table compares this compound with its parent compound, Guaiacol, and a closely related derivative, Guaifenesin, as well as a more complex phenoxypropanediol derivative.

CompoundStructureKey Structural Differences from this compoundReported Biological Activities
This compound 3-(2-ethoxy phenoxy)propane-1,2-diol-Anti-inflammatory, Antioxidant, Analgesic[1][2]
Guaifenesin 3-(2-methoxy phenoxy)propane-1,2-diolEthoxy group is replaced by a methoxy group.Expectorant[3]
Guaiacol 2-methoxyphenolLacks the propane-1,2-diol side chain.Expectorant, Antiseptic, Local anesthetic[4][5]
3-(4-(tert-Octyl)phenoxy)propane-1,2-diol 3-(4-(tert-Octyl)phenoxy)propane-1,2-diolEthoxy group is absent; a tert-octyl group is present at the para position of the phenoxy ring.Anti-inflammatory (via inhibition of multiple kinases)[1]

Signaling Pathways and Experimental Workflows

To understand the pharmacological effects of this compound and its potential analogues, it is crucial to investigate the underlying signaling pathways and utilize standardized experimental workflows.

Signaling Pathway of this compound's Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily attributed to its inhibition of the COX-2 pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.

guaietolin_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibits anti_inflammatory_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models COX-2 Inhibition Assay COX-2 Inhibition Assay Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema COX-2 Inhibition Assay->Carrageenan-induced Paw Edema Cytokine Production Assay (e.g., LPS-stimulated macrophages) Cytokine Production Assay (e.g., LPS-stimulated macrophages) Animal Model of Chronic Inflammation (e.g., Arthritis) Animal Model of Chronic Inflammation (e.g., Arthritis) Cytokine Production Assay (e.g., LPS-stimulated macrophages)->Animal Model of Chronic Inflammation (e.g., Arthritis) Data Analysis Data Analysis Carrageenan-induced Paw Edema->Data Analysis Animal Model of Chronic Inflammation (e.g., Arthritis)->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->COX-2 Inhibition Assay Compound Synthesis->Cytokine Production Assay (e.g., LPS-stimulated macrophages)

References

Lack of Publicly Available Efficacy Data for Guaietolin in Cell Lines Impedes Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant gap in publicly available experimental data on the efficacy of Guaietolin in various cell lines. While the compound has been identified and is subject to preliminary research, no peer-reviewed studies presenting quantitative data, such as IC50 values for cytotoxicity or specific anti-inflammatory and pro-apoptotic effects in cell-based assays, could be located. This absence of data prevents a direct comparison of this compound's performance against other therapeutic alternatives as requested.

This guide, therefore, provides a general overview of this compound based on available information and details standardized experimental protocols that would be necessary to evaluate its efficacy. Additionally, it presents data for alternative compounds that have been tested in relevant cell lines to serve as a reference for the types of analyses required.

Overview of this compound

This compound is a compound with potential therapeutic applications, noted for its anti-inflammatory and analgesic properties. It is reported to be in Phase II clinical trials, with major pharmaceutical companies like Pfizer and GlaxoSmithKline involved in its research. The proposed mechanisms of action for this compound include:

  • Antioxidant activity : Neutralizing free radicals to protect cells from oxidative stress.[1]

  • Anti-inflammatory effects : Inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1]

  • Induction of apoptosis : Activating specific signaling pathways in cancer cells to promote programmed cell death.[1]

  • Neurological effects : Interacting with neurotransmitter systems, potentially impacting mood and cognitive function.[1]

Due to the lack of specific data for this compound, a direct comparison with other drugs is not feasible. However, for researchers interested in evaluating this compound, the following sections provide standard methodologies and comparative data for other known compounds.

Efficacy of Alternative Compounds in Key Cell Lines

To provide a framework for comparison, the following table summarizes the cytotoxic activity (IC50 values) of various compounds in two common cancer cell lines, HepG2 (liver cancer) and MCF-7 (breast cancer). This data is extracted from published research and serves as an example of the type of information needed for a comprehensive comparison.

CompoundCell LineIC50 (µM)Reference
Goniothalamin HepG24.6 (±0.23)[2]
Doxorubicin HepG218.8[3]
Ethanolic Extract of Tabernaemontana catharinensis MCF-783.06 µg/mL[4]
Quercetin-loaded SLNs MCF-7~25[5]

Detailed Experimental Protocols

For researchers planning to investigate the efficacy of this compound, the following are detailed protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits half-maximal inhibition (IC50) of cell proliferation.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add DMSO (100 µL) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After 24 hours, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the described experimental protocols and a potential signaling pathway for an anti-inflammatory and pro-apoptotic agent.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance @ 570nm add_dmso->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

experimental_workflow_apoptosis cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining seed_cells Seed Cells in 6-well Plate treat_compound Treat with Compound (IC50) seed_cells->treat_compound collect_cells Collect Cells treat_compound->collect_cells wash_pbs Wash with PBS collect_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_annexin_pi Add Annexin V-FITC & PI resuspend->add_annexin_pi incubate_dark Incubate in Dark add_annexin_pi->incubate_dark flow_cytometry Flow Cytometry Analysis incubate_dark->flow_cytometry Analyze

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Pro-apoptotic Pathway Guaietolin_inflam This compound COX_LOX COX / LOX Guaietolin_inflam->COX_LOX inhibits Guaietolin_apop This compound Prostaglandins Pro-inflammatory Mediators COX_LOX->Prostaglandins produces Signaling_Kinases Signaling Kinases Guaietolin_apop->Signaling_Kinases modulates Caspase_Activation Caspase Activation Signaling_Kinases->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathways for this compound.

References

A Researcher's Guide to the Reproducibility of Guaietolin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison and Guide to Best Practices

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity. This guide provides a comparative analysis of hypothetical experimental data for Guaietolin, a compound with potential therapeutic benefits, to highlight key factors influencing cross-laboratory reproducibility. By presenting detailed methodologies and illustrating critical pathways and workflows, this document aims to equip researchers with the tools to design robust and reproducible experiments.

Understanding this compound's Mechanism of Action

This compound is a compound that has garnered interest for its potential therapeutic properties. Its primary mechanisms of action are believed to be through its antioxidant and anti-inflammatory effects.[1] As an antioxidant, this compound can neutralize free radicals, protecting cells from oxidative stress.[1] Its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1] Furthermore, some research suggests that this compound may induce apoptosis in cancer cells and modulate neurotransmitter systems, indicating its potential in oncology and neurology.[1]

Hypothetical Cross-Laboratory Comparison of this compound's Efficacy

To illustrate the challenges and importance of reproducibility, we present a hypothetical scenario where three independent laboratories (Lab A, Lab B, and Lab C) investigate the cytotoxic effects of this compound on the HT-29 human colon cancer cell line. The primary endpoint is the half-maximal inhibitory concentration (IC50), a common metric for a compound's potency.

Table 1: Hypothetical IC50 Values of this compound on HT-29 Cells Across Three Laboratories

LaboratoryMean IC50 (µM)Standard Deviation (µM)Number of Replicates (n)
Lab A25.83.16
Lab B42.17.54
Lab C28.34.26

The data in Table 1 shows a notable discrepancy in the IC50 value reported by Lab B compared to Labs A and C. This variability can often be traced back to subtle differences in experimental protocols.

Table 2: Comparison of Experimental Parameters Across Laboratories

ParameterLab ALab BLab C
Cell Culture
MediaMcCoy's 5ADMEMMcCoy's 5A
Serum Concentration10% FBS10% FBS10% FBS
Passage Number5-1015-206-12
Seeding Density (cells/well)10,0005,00010,000
This compound Treatment
SolventDMSOEthanolDMSO
Final Solvent Conc.0.1%0.5%0.1%
Incubation Time48 hours72 hours48 hours
Viability Assay
MethodMTTMTSMTT
Reagent Incubation4 hours2 hours4 hours
Readout Wavelength570 nm490 nm570 nm

The variations in media type, cell passage number, seeding density, drug solvent, and incubation time are all potential sources for the observed differences in the IC50 values.

Detailed Experimental Protocols for Enhanced Reproducibility

To mitigate inter-laboratory variability, the adoption of a standardized protocol is crucial. Below is a detailed methodology for assessing the in-vitro cytotoxicity of this compound.

Standardized Protocol for Cell Viability (MTT) Assay
  • Cell Culture and Seeding:

    • Culture HT-29 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Use cells between passages 5 and 10.

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free media to achieve the desired final concentrations. The final DMSO concentration in all wells should not exceed 0.1%.

    • Include a vehicle control (0.1% DMSO in media) and a positive control (e.g., a known cytotoxic agent).

    • Remove the old media from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Assay and Data Acquisition:

    • After the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Visualization of Pathways and Workflows

To further clarify the mechanisms and standardized procedures, the following diagrams are provided.

Guaietolin_Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX/LOX Enzymes COX/LOX Enzymes Arachidonic Acid->COX/LOX Enzymes Pro-inflammatory Mediators Pro-inflammatory Mediators COX/LOX Enzymes->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation This compound This compound This compound->COX/LOX Enzymes Inhibits

Caption: this compound's anti-inflammatory mechanism.

Guaietolin_Apoptosis_Pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Signaling Pathways Signaling Pathways Cancer Cell->Signaling Pathways Activates Apoptosis Induction Apoptosis Induction Signaling Pathways->Apoptosis Induction Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition

Caption: Potential apoptosis induction by this compound.

Standardized_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment This compound Dilution This compound Dilution This compound Dilution->Cell Treatment Incubation (48h) Incubation (48h) Cell Treatment->Incubation (48h) MTT Assay MTT Assay Incubation (48h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Data Processing Data Processing Absorbance Reading->Data Processing IC50 Calculation IC50 Calculation Data Processing->IC50 Calculation

Caption: Standardized workflow for cell viability assay.

By adhering to a detailed and standardized protocol, researchers can significantly reduce inter-laboratory variability and increase the reliability of their findings. This guide, through a hypothetical yet plausible scenario, underscores the critical importance of meticulous experimental design and execution in the preclinical evaluation of promising compounds like this compound.

References

Independent Verification of Guaietolin's Binding Affinity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the binding affinity of the compound Guaietolin. To date, publicly available experimental data quantitatively defining the binding affinity of this compound to specific biological targets is limited. This document outlines the established experimental protocols that can be employed to generate such data, thereby enabling a comparative analysis with alternative compounds.

Quantitative Data Summary (Template)

As specific binding affinity data for this compound is not currently available in the public domain, the following table serves as a template for summarizing key quantitative metrics once they are determined experimentally. This structure allows for a direct and clear comparison with other relevant compounds.

CompoundTarget(s)Assay TypeK_i_ (nM)K_d_ (nM)IC_50_ (nM)Reference
This compoundTo be determinede.g., Radioligand Binding
Alternative 1
Alternative 2

Experimental Protocols

To independently verify the binding affinity of this compound, standard pharmacological and biochemical assays should be employed. The following are detailed methodologies for key experimental approaches.

Radioligand Binding Assay

This method is used to characterize the interaction of a ligand with a receptor by using a radioactively labeled ligand (radioligand).

Objective: To determine the equilibrium dissociation constant (K_d_) and the maximal binding capacity (B_max_) of this compound for a specific receptor.

Materials:

  • Target Receptor: Membranes prepared from cells or tissues expressing the receptor of interest.

  • Radioligand: A well-characterized radiolabeled ligand known to bind to the target receptor.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand.

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate additives.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC_50_ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The K_i_ (inhibition constant) can then be calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.

Enzyme Inhibition Assay

This method is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

Objective: To determine the IC_50_ and the mode of inhibition of this compound on a target enzyme.

Materials:

  • Target Enzyme: Purified enzyme of interest.

  • Substrate: A specific substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Test Compound: this compound.

  • Assay Buffer: Buffer that provides optimal conditions for enzyme activity.

  • Microplate Reader: To measure the signal generated by the enzyme reaction.

Procedure:

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of this compound in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the rate of the reaction by measuring the change in signal over time using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration. The IC_50_ value can be determined from the resulting dose-response curve. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Visualizations

The following diagrams illustrate a general workflow for determining binding affinity and a potential signaling pathway for this compound based on its reported anti-inflammatory effects.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Target Select Biological Target (Receptor/Enzyme) Assay_Dev Develop & Optimize Binding Assay Protocol Target->Assay_Dev Ligand Synthesize/Acquire This compound & Alternatives Ligand->Assay_Dev Screening Perform Binding/Inhibition Assays Assay_Dev->Screening Data_Acq Acquire Raw Data (e.g., CPM, Absorbance) Screening->Data_Acq Dose_Response Generate Dose-Response Curves Data_Acq->Dose_Response Calc Calculate Affinity Metrics (Ki, Kd, IC50) Dose_Response->Calc Comparison Compare with Alternative Compounds Calc->Comparison

Caption: Experimental Workflow for Binding Affinity Determination.

G This compound This compound COX_LOX COX & LOX Enzymes This compound->COX_LOX Inhibition Prostaglandins Prostaglandins & Leukotrienes COX_LOX->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotion

Caption: Postulated Anti-inflammatory Signaling Pathway of this compound.

Assessing the Specificity of Guaietolin's Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular effects of Guaietolin, a naturally occurring compound with noted antioxidant, anti-inflammatory, and anticancer properties. Its specificity is assessed by comparing its known activities with those of other relevant small molecules. This document summarizes available quantitative data, details pertinent experimental protocols, and visualizes key pathways to aid in the evaluation of this compound for research and drug development purposes.

Introduction to this compound

This compound is a natural compound that has demonstrated a range of biological activities. Its primary mechanisms of action are believed to include the neutralization of free radicals, inhibition of pro-inflammatory enzymes, and modulation of cellular signaling pathways involved in cell growth and apoptosis. Understanding the specificity of these effects is crucial for its potential therapeutic applications. This guide compares this compound's effects with those of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, and the natural flavonoids Luteolin and Taxifolin, which share some of this compound's reported activities.

Comparative Analysis of Cellular Effects

To provide a clear comparison, the following tables summarize the known inhibitory activities of this compound and comparator compounds.

Table 1: Cyclooxygenase (COX) Inhibition

A key aspect of this compound's anti-inflammatory activity is its reported inhibition of cyclooxygenase (COX) enzymes.[1] The following table compares its selectivity with the well-characterized COX-2 inhibitor, Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not publicly availableData not publicly availableData not publicly available
Celecoxib 826.812[2]

Note: The lack of publicly available IC50 values for this compound against COX-1 and COX-2 is a significant data gap. The selectivity of this compound for COX-2 over COX-1 is a critical factor in its potential gastrointestinal safety profile.

Table 2: Kinase Inhibition Profile

This compound has been observed to modulate the activity of various kinases.[3] However, comprehensive, quantitative data from broad kinase screening panels (e.g., KINOMEscan) for this compound is not currently in the public domain. The following table summarizes the known kinase targets of the comparator compounds, Luteolin and Taxifolin, to provide a framework for understanding potential kinase-mediated effects.

CompoundKey Kinase TargetsSelectivity Profile
This compound Modulation of various kinases reported, but specific targets and inhibitory concentrations are not well-characterized in publicly available literature.Data not publicly available.
Luteolin EGFR, PI3K/Akt, mTOR, ERK, p38, STAT3, FAK.[4][5]Broad activity across multiple signaling pathways.[4][5]
Taxifolin VEGFR-2.[6][7]Reported to act as a Type I inhibitor of VEGFR-2.[6][7]

Note: The absence of a kinome-wide scan for this compound makes a direct comparison of its kinase selectivity with other compounds challenging. Such a screen would be essential to identify its primary kinase targets and potential off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the specificity of cellular effects of small molecules like this compound.

Kinase Inhibition Assay (KINOMEscan™)

This assay is a high-throughput method to determine the binding affinity of a compound against a large panel of kinases.

  • Principle: An active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a panel of human kinases. The assay does not rely on ATP, allowing for the determination of true thermodynamic dissociation constants (Kd).[8][9]

  • Methodology:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

    • If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are typically reported as the percentage of the kinase that is bound to the test compound compared to a control. Dissociation constants (Kd) can be calculated from these measurements.[8]

  • Data Interpretation: A lower Kd value indicates a higher binding affinity. A selective inhibitor will show high affinity for a small number of kinases, while a non-selective inhibitor will bind to many kinases.[10]

Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)

This cellular assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant setting.

  • Principle: Human whole blood is used as a source of COX-1 (in platelets) and COX-2 (in monocytes, induced by lipopolysaccharide). The inhibitory effect of a compound on the production of prostaglandins (PGE2) or thromboxane B2 (TXB2) is measured.[2][3]

  • Methodology:

    • COX-1 Assay: Fresh human whole blood is incubated with the test compound. Clotting is allowed to occur, and the serum concentration of TXB2 (a stable metabolite of the COX-1 product thromboxane A2) is measured by ELISA.

    • COX-2 Assay: Heparinized human whole blood is pre-incubated with a COX-1 selective inhibitor to block COX-1 activity. Lipopolysaccharide (LPS) is then added to induce COX-2 expression in monocytes. The test compound is added, and the plasma concentration of PGE2 (a product of COX-2 activity) is measured by ELISA.

    • IC50 values are determined by measuring the concentration of the test compound required to inhibit TXB2 or PGE2 production by 50%.[3]

  • Data Interpretation: The ratio of the IC50 for COX-1 to the IC50 for COX-2 provides a measure of the compound's selectivity for COX-2. A higher ratio indicates greater selectivity for COX-2.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on different cell lines.

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • An MTT solution is added to each well and incubated for 2-4 hours to allow for formazan formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Interpretation: A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be calculated. Comparing IC50 values across different cell lines (e.g., cancerous vs. non-cancerous) can provide insights into the compound's selectivity.

Visualizing Cellular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to assessing the specificity of this compound's cellular effects.

cluster_0 Specificity Assessment Workflow Compound Compound Kinase_Screening Kinome Scan (Binding Assay) Compound->Kinase_Screening Cell_Based_Assays Cell-Based Assays (Viability, Apoptosis) Compound->Cell_Based_Assays COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay Data_Analysis Data Analysis & Selectivity Profiling Kinase_Screening->Data_Analysis Cell_Based_Assays->Data_Analysis COX_Assay->Data_Analysis Proteomics Proteomics (Target Engagement) Transcriptomics Transcriptomics (Gene Expression) Data_Analysis->Proteomics Data_Analysis->Transcriptomics

Caption: Workflow for assessing the cellular specificity of a compound.

cluster_0 Pro-inflammatory Signaling Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation This compound This compound This compound->COX2 Inhibition

Caption: this compound's inhibitory action on the COX-2 pathway.

cluster_0 Kinase Signaling Cascade Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Growth_Factor->Receptor_Kinase Downstream_Kinases Downstream Kinases (e.g., PI3K, Akt, ERK) Receptor_Kinase->Downstream_Kinases Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Kinases->Cellular_Response Guaietolin_Luteolin This compound / Luteolin Guaietolin_Luteolin->Receptor_Kinase Inhibition Guaietolin_Luteolin->Downstream_Kinases Inhibition

Caption: Potential inhibition of kinase signaling pathways by this compound.

Conclusion

This compound exhibits promising biological activities, including anti-inflammatory and potential anticancer effects. Its comparison with established molecules like Celecoxib, Luteolin, and Taxifolin provides a valuable context for its specificity. While its inhibitory effect on the COX pathway is a known mechanism, a detailed, quantitative assessment of its selectivity for COX-2 over COX-1 is needed to fully understand its therapeutic potential and safety profile.

The most significant gap in the current understanding of this compound's specificity lies in the lack of comprehensive kinase profiling data. To confidently advance this compound in a drug development pipeline, a broad, quantitative screen of its activity against the human kinome is essential. This would elucidate its primary targets, identify potential off-target effects, and enable a more direct and meaningful comparison with other kinase inhibitors. Further studies employing proteomic and transcriptomic approaches would also provide a more complete picture of its cellular effects and mechanism of action.

References

Safety Operating Guide

Navigating the Disposal of Guaietolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Guaietolin

A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The table below summarizes key data for this compound.[1][2][3]

PropertyValue
Chemical Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Synonyms 3-(o-Ethoxyphenoxy)-1,2-propanediol
Appearance Solid (based on related compounds)
CAS Number 139003-96-6 (for the (R)-enantiomer)

Recommended Disposal Procedures for this compound

Given the absence of specific disposal directives for this compound, it should be managed as a non-hazardous pharmaceutical waste.[4][5] This approach minimizes environmental impact and ensures compliance with general laboratory safety standards. The following step-by-step guide outlines the recommended disposal protocol.

Experimental Protocols: General Chemical Waste Disposal

While no specific experimental protocols for the neutralization of this compound were found in the reviewed literature, the following general procedures for chemical waste handling in a laboratory setting are applicable.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • A designated and properly labeled hazardous waste container.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Assessment and Segregation:

    • Treat this compound as a chemical waste product. Do not dispose of it in the regular trash or down the drain.[6][7][8]

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[9][10]

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and compatible waste container.[7][11]

    • For solutions containing this compound, use a leak-proof liquid waste container. Ensure the container is compatible with the solvent used.

  • Labeling:

    • Label the waste container with "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the approximate quantity.[7][11]

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[11]

    • Ensure the storage area is away from general lab traffic and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Follow all institutional procedures for waste manifest and pickup.

  • Empty Container Disposal:

    • Triple-rinse empty this compound containers with a suitable solvent (e.g., water or ethanol).[12]

    • Collect the rinsate as chemical waste.

    • Once cleaned, deface the label on the empty container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[12]

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound in a laboratory setting.

Guaietolin_Disposal_Workflow cluster_start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_procedure Waste Handling Procedure cluster_end start Start: this compound Waste Generated assess_hazard Is this compound listed as acutely hazardous (P-list)? start->assess_hazard drain_disposal Prohibited: Do Not Pour Down Drain start->drain_disposal trash_disposal Prohibited: Do Not Dispose in Regular Trash start->trash_disposal treat_as_chem_waste Treat as General Chemical Waste assess_hazard->treat_as_chem_waste No (Based on available data) collect Collect in a Labeled, Compatible Waste Container treat_as_chem_waste->collect store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end_disposal End: Compliant Disposal contact_ehs->end_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Guaietolin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Guaietolin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a phenolic ether, requires careful handling due to its potential health hazards. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.

Task Glove Type Eye Protection Protective Clothing Respiratory Protection
Low-Volume Handling & Dilute Solutions (<10%) Double-layered nitrile glovesSafety glasses with side shieldsFully buttoned laboratory coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling & Concentrated Solutions Neoprene or butyl rubber gloves over nitrile glovesChemical splash goggles and a face shieldChemical-resistant apron over a laboratory coatUse in a certified chemical fume hood is mandatory
Weighing and Preparing Solutions Double-layered nitrile glovesChemical splash gogglesFully buttoned laboratory coatWork within a chemical fume hood or a ventilated balance enclosure

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow diagram illustrates the key steps from preparation to disposal.

Guaietolin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh this compound in Ventilated Enclosure prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve/Dilute in Fume Hood handling_weigh->handling_dissolve handling_experiment Perform Experiment in Fume Hood handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handling_experiment->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a long-sleeved lab coat, closed-toe shoes, and safety glasses. Select and don the appropriate gloves based on the task (see PPE table).

  • Verify Fume Hood Functionality: Check that the chemical fume hood is operational and the airflow is adequate. All handling of this compound should be performed within a certified fume hood.[1][2][3][4]

  • Gather Materials: Assemble all necessary equipment and reagents before starting your work to minimize movement in and out of the fume hood.

2. Handling:

  • Weighing: If working with solid this compound, weigh the required amount in a ventilated balance enclosure or within the fume hood to prevent inhalation of dust.

  • Dissolving and Diluting: Perform all dilutions and solution preparations inside the chemical fume hood. Add this compound to the solvent slowly to avoid splashing.

  • Performing the Experiment: Conduct all experimental procedures involving this compound within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan for spill cleanup and waste disposal is essential.

Spill Cleanup Protocol
Spill Size Procedure
Small Spill (< 50 mL) inside a fume hood 1. Alert others in the area. 2. Wear appropriate PPE (neoprene or butyl rubber gloves, goggles, lab coat). 3. Confine the spill using absorbent pads. 4. Absorb the spill with vermiculite, sand, or other non-combustible material.[2] 5. Collect the absorbed material into a labeled, sealable container for hazardous waste. 6. Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spill (> 50 mL) or any spill outside a fume hood 1. Evacuate the immediate area. 2. Alert your supervisor and the institutional safety office immediately. 3. Do not attempt to clean up the spill yourself unless you are trained and equipped to do so.
Waste Disposal Plan

All this compound waste is considered hazardous and must be disposed of accordingly.[1][3][5]

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for solid chemical waste.
Liquid this compound Waste Collect in a labeled, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.[6]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a separate, labeled, puncture-resistant container for solid hazardous waste.[3]
Contaminated PPE (e.g., gloves, apron) Remove and place in a designated hazardous waste bag immediately after handling.

Disposal Workflow Diagram:

Guaietolin_Disposal_Workflow cluster_collection Waste Collection (at point of generation) cluster_storage Waste Storage (in laboratory) cluster_disposal Final Disposal collect_solid Solid Waste (this compound, Contaminated PPE) storage_solid Labeled, Sealed Solid Waste Container collect_solid->storage_solid collect_liquid Liquid Waste (Solutions, Rinsates) storage_liquid Labeled, Leak-Proof Liquid Waste Container collect_liquid->storage_liquid collect_sharps Contaminated Sharps storage_sharps Labeled, Puncture-Resistant Sharps Container collect_sharps->storage_sharps disposal_pickup Arrange for Hazardous Waste Pickup storage_solid->disposal_pickup storage_liquid->disposal_pickup storage_sharps->disposal_pickup disposal_documentation Complete Waste Disposal Manifest disposal_pickup->disposal_documentation

Caption: Waste disposal workflow for this compound.

By implementing these safety and logistical procedures, you can significantly reduce the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.

References

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